Product packaging for Ceronapril(Cat. No.:CAS No. 111223-26-8)

Ceronapril

Cat. No.: B1668409
CAS No.: 111223-26-8
M. Wt: 440.5 g/mol
InChI Key: IFYLTXNCFVRALQ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ceronapril is a N-acyl-amino acid.
structure given in first source;  RN given for (S)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33N2O6P B1668409 Ceronapril CAS No. 111223-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYLTXNCFVRALQ-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891418
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111223-26-8, 120122-26-1
Record name Ceronapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111223-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceronapril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERONAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ceronapril (SQ 29,852): A Technical Guide on its Mechanism of Action in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (also known as SQ 29,852) is a potent, orally active phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor. Investigated for its potential as an antihypertensive agent, this compound demonstrated significant efficacy in preclinical models by targeting the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data. It includes a summary of its quantitative effects, descriptions of relevant experimental protocols, and visualizations of its signaling pathway and experimental workflows. Although this compound was ultimately not brought to market, the study of its unique phosphonate structure and its interactions with ACE provides valuable insights for cardiovascular research and drug development.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound exerts its cardiovascular effects primarily through the competitive inhibition of angiotensin-converting enzyme (ACE), a key metalloprotease in the renin-angiotensin-aldosterone system (RAAS).[1][2] As a phosphonate-containing compound, this compound utilizes a phosphinyl group to bind with high affinity to the zinc ion within the active site of ACE.[2] This potent binding prevents ACE from catalyzing its two primary reactions:

  • Conversion of Angiotensin I to Angiotensin II: By blocking the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II, this compound effectively reduces the circulating levels of angiotensin II.[3] This leads to a decrease in angiotensin II-mediated effects, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation.

  • Inhibition of Bradykinin Degradation: this compound also prevents the degradation of bradykinin, a potent vasodilator, into inactive fragments. The resulting increase in bradykinin levels contributes to vasodilation and a reduction in peripheral vascular resistance.

The dual effects of reducing angiotensin II and increasing bradykinin levels result in a decrease in total peripheral resistance and, consequently, a lowering of arterial blood pressure.

Signaling Pathway of this compound's Action

The following diagram illustrates the central role of ACE in the renin-angiotensin-aldosterone system and the inhibitory action of this compound.

RAAS_Pathway cluster_ACE ACE Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Aldosterone->Blood_Pressure_Up Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  ACE Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure_Down Decreased Blood Pressure Vasodilation->Blood_Pressure_Down ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (SQ 29,852) This compound->ACE Inhibits Renin Renin (from Kidney)

Figure 1: Mechanism of action of this compound within the RAAS.

Quantitative Data from Preclinical Research

This compound was evaluated in several preclinical models to determine its potency and efficacy. The following tables summarize the key quantitative findings from these studies.

In Vitro ACE Inhibition
ParameterValueSpecies/SourceReference
IC50 1.5 x 10-8 MHuman Renal ACE[4]
Relative Potency ~1/10th of CaptoprilHuman Renal ACE[4]
Relative Potency ~1/28th of EnalaprilatHuman Renal ACE[4]
Relative Potency ~14 times more potent than EnalaprilHuman Renal ACE[4]
In Vivo Efficacy in Animal Models
ModelDoseEffectDurationReference
Spontaneously Hypertensive Rats (SHR) 23 and 68 µmol/kg (oral)Significant blood pressure lowering24 hours[5]
Spontaneously Hypertensive Rats (SHR) 30 mg/kg (oral, daily for 21 days)Significant chronic anti-hypertensive effectPersistent tendency after discontinuation[6]
Two-Kidney, One-Clip Hypertensive Rats 2.3, 6.8, 23, and 68 µmol/kg (oral)Significant and dose-related fall in arterial pressure24 hours[5]
Two-Kidney, One-Clip Hypertensive Rats 10 mg/kg (oral, daily for 21 days)Significant chronic anti-hypertensive effectPersistent tendency after discontinuation[6]
Conscious Dogs ED50 = 300 nmol/kg (i.v.)Inhibition of Angiotensin I pressor response-[5]
Conscious Dogs ED50 = 18 µmol/kg (oral)Inhibition of Angiotensin I pressor response-[5]
Monkeys ED50 = 60 nmol/kg (i.v.)Inhibition of Angiotensin I pressor response-[5]
Monkeys ED50 = 18 µmol/kg (oral)Inhibition of Angiotensin I pressor response-[5]

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not publicly available. However, based on the methodologies described in the publications and standard pharmacological practices of the time, the following sections outline the likely protocols used.

In Vitro ACE Inhibition Assay

The inhibitory potency of this compound on ACE was likely determined using a spectrophotometric or fluorometric assay. A common method involves the hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), by ACE to release hippuric acid.

Workflow:

  • Enzyme Preparation: A source of ACE, such as purified rabbit lung or human renal ACE, is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.3).

  • Inhibitor Incubation: Various concentrations of this compound are pre-incubated with the ACE solution for a defined period at 37°C.

  • Substrate Addition: The synthetic substrate (e.g., HHL) is added to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of an acid (e.g., HCl).

  • Quantification of Product: The product (e.g., hippuric acid) is extracted with an organic solvent (e.g., ethyl acetate), and its absorbance is measured using a UV spectrophotometer.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the ACE activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Assay start Start prep_ace Prepare ACE Solution start->prep_ace prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound incubate Pre-incubate ACE with this compound (37°C) prep_ace->incubate prep_this compound->incubate add_substrate Add Synthetic Substrate (e.g., HHL) incubate->add_substrate reaction Incubate for Reaction (37°C) add_substrate->reaction stop_reaction Stop Reaction (e.g., add HCl) reaction->stop_reaction extract Extract Product (e.g., Hippuric Acid) stop_reaction->extract measure Measure Absorbance (UV Spectrophotometry) extract->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Figure 2: Workflow for an in vitro ACE inhibition assay.
In Vivo Antihypertensive Activity in Rat Models

The antihypertensive effects of this compound were assessed in established models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the two-kidney, one-clip (2K1C) renal hypertensive rat.

Workflow:

  • Animal Model: Age and weight-matched hypertensive rats are selected for the study.

  • Baseline Measurement: Baseline systolic blood pressure and heart rate are measured in conscious, restrained rats using the tail-cuff method.

  • Drug Administration: this compound is administered orally (p.o.) via gavage at various doses. A vehicle control group receives the same volume of the vehicle solution.

  • Post-Dose Monitoring: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Antihypertensive_Study_Workflow start Start select_rats Select Hypertensive Rats (e.g., SHR, 2K1C) start->select_rats baseline_bp Measure Baseline Blood Pressure (Tail-cuff) select_rats->baseline_bp randomize Randomize into Groups (Vehicle, this compound Doses) baseline_bp->randomize administer_drug Administer this compound or Vehicle (Oral Gavage) randomize->administer_drug monitor_bp Monitor Blood Pressure at Timed Intervals administer_drug->monitor_bp data_analysis Analyze Change in Blood Pressure monitor_bp->data_analysis end End data_analysis->end

Figure 3: Workflow for in vivo antihypertensive studies in rats.
Pharmacokinetic Analysis

Although detailed data is scarce, a pharmacokinetic study in healthy male volunteers was conducted. The methodology would have involved the following steps, likely using a radioimmunoassay (RIA) to measure plasma concentrations due to the high sensitivity required.

Workflow:

  • Subject Enrollment: Healthy volunteers are enrolled after providing informed consent.

  • Drug Administration: A single oral dose of this compound is administered.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis (RIA): The concentration of this compound in the plasma samples is quantified using a specific radioimmunoassay. This competitive binding assay involves a radiolabeled version of this compound and a specific antibody.

  • Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion and Future Perspectives

This compound is a potent phosphonate-containing ACE inhibitor that demonstrated significant and long-lasting antihypertensive effects in preclinical cardiovascular research. Its mechanism of action is well-established within the class of ACE inhibitors, involving the dual modulation of the renin-angiotensin and kinin-kallikrein systems. While this compound did not proceed to clinical use, the data from its investigation contribute to the broader understanding of the structure-activity relationships of ACE inhibitors. The unique phosphonate group's interaction with the ACE active site remains an area of interest for the design of novel enzyme inhibitors in cardiovascular and other therapeutic areas. Further research into tissue-specific ACE inhibition and the long-term effects of phosphonate-containing compounds could yield new therapeutic strategies.

References

The Genesis and Synthesis of Ceronapril: A Phosphonate Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. As a member of the phosphonate class of ACE inhibitors, its discovery and development represent a significant advancement in the design of cardiovascular therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of this compound, tailored for professionals in the field of drug development and medicinal chemistry.

Discovery and Development

The development of this compound is rooted in the broader history of ACE inhibitor discovery, which began with the identification of peptides from the venom of the Brazilian pit viper, Bothrops jararaca. These peptides demonstrated the therapeutic potential of ACE inhibition for the treatment of hypertension. The first generation of synthetic, orally active ACE inhibitors, such as captopril, validated this approach.

Subsequent research focused on developing inhibitors with improved potency, duration of action, and side-effect profiles. This led to the exploration of different zinc-binding moieties to interact with the active site of the ACE enzyme. This compound emerged from a research program at E.R. Squibb & Sons, Inc., focused on phosphorus-containing amino acid derivatives as potent ACE inhibitors. The inventors, D.S. Karanewsky and E.W. Petrillo, Jr., designed this compound to mimic the transition state of angiotensin I hydrolysis by ACE, incorporating a phosphonate group to chelate the active site zinc ion.

Mechanism of Action

This compound acts as a competitive inhibitor of angiotensin-converting enzyme. ACE is a zinc-dependent metalloproteinase that cleaves the dipeptide His-Leu from angiotensin I to form the potent vasoconstrictor angiotensin II. By binding to the active site of ACE with high affinity, this compound prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

The phosphonate moiety of this compound is crucial for its inhibitory activity, forming a strong coordinating bond with the zinc ion in the ACE active site. The rest of the molecule is designed to interact with the enzyme's substrate-binding pockets, contributing to its high potency and specificity.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpeciesAdministrationReference
IC5036 nM-In Vitro[1]
ED50 (IV)0.063 µmol/kgRatIntravenous[1]
ED50 (PO)0.53 µmol/kgRatOral[1]
ED50 (IV)300 nmol/kgDogIntravenous[2]
ED50 (PO)18 µmol/kgDogOral[2]
ED50 (IV)60 nmol/kgMonkeyIntravenous[2]
ED50 (PO)18 µmol/kgMonkeyOral[2]

Table 2: Comparative Potency of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR) Tissues

CompoundRelative Potency (SQ 29,852 = 1.0)
SQ 29,852 (this compound)1.0
Captopril3.5
Enalapril12
Fosinopril13
Zofenopril20
Lisinopril24
Ramipril51

Synthesis Pathways

Two primary synthetic routes for this compound have been described. Both pathways utilize L-lysine and L-proline derivatives as key building blocks.

Synthesis Pathway 1

This pathway involves the initial preparation of a protected 6-amino-2(S)-hydroxyhexanoic acid from L-lysine. This intermediate is then coupled with L-proline benzyl ester. The resulting dipeptide is subsequently reacted with a 4-phenylbutylphosphonous acid derivative, followed by oxidation and deprotection to yield this compound.

G cluster_0 Preparation of Key Intermediates cluster_1 Assembly and Final Steps L-Lysine L-Lysine 6-Amino-2(S)-hydroxyhexanoic acid 6-Amino-2(S)-hydroxyhexanoic acid L-Lysine->6-Amino-2(S)-hydroxyhexanoic acid NaNO2, H2SO4 N-Benzyloxycarbonyl derivative N-Benzyloxycarbonyl derivative 6-Amino-2(S)-hydroxyhexanoic acid->N-Benzyloxycarbonyl derivative Benzyl chloroformate Acylated proline ester Acylated proline ester N-Benzyloxycarbonyl derivative->Acylated proline ester L-Proline benzyl ester, HBT, DCC 4-Phenyl-1-butene 4-Phenyl-1-butene 4-Phenylbutylphosphonous acid 4-Phenylbutylphosphonous acid 4-Phenyl-1-butene->4-Phenylbutylphosphonous acid NaH2PO2, AIBN Protected phosphonic ester Protected phosphonic ester Acylated proline ester->Protected phosphonic ester 4-Phenylbutylphosphonous acid, DCC, DMAP, NaIO4 This compound This compound Protected phosphonic ester->this compound H2, Pd/C

Diagram 1: Synthesis Pathway 1 for this compound.
Synthesis Pathway 2

An alternative approach involves the direct condensation of the acylated proline ester with a pre-formed dibenzyl 4-phenylbutylphosphonate. This is followed by deprotection to afford the final product.

G cluster_0 Preparation of Key Intermediates cluster_1 Assembly and Final Steps 4-Phenylbutyl chloride 4-Phenylbutyl chloride Dibenzyl 4-phenylbutylphosphonate Dibenzyl 4-phenylbutylphosphonate 4-Phenylbutyl chloride->Dibenzyl 4-phenylbutylphosphonate Dibenzyl phosphite, NaH L-Lysine L-Lysine 6-Amino-2(S)-hydroxyhexanoic acid 6-Amino-2(S)-hydroxyhexanoic acid L-Lysine->6-Amino-2(S)-hydroxyhexanoic acid NaNO2, H2SO4 N-Benzyloxycarbonyl derivative N-Benzyloxycarbonyl derivative 6-Amino-2(S)-hydroxyhexanoic acid->N-Benzyloxycarbonyl derivative Benzyl chloroformate Acylated proline ester Acylated proline ester N-Benzyloxycarbonyl derivative->Acylated proline ester L-Proline benzyl ester, HBT, DCC Protected phosphonic ester Protected phosphonic ester Acylated proline ester->Protected phosphonic ester Dibenzyl 4-phenylbutylphosphonate, PCl5, Et3N, DMAP This compound This compound Protected phosphonic ester->this compound H2, Pd/C

Diagram 2: Synthesis Pathway 2 for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on published patent literature.

Preparation of 6-Amino-2(S)-hydroxyhexanoic acid

To a solution of L-lysine hydrochloride (18.27 g, 0.1 mol) in 100 mL of water at 0°C is added a solution of sodium nitrite (13.8 g, 0.2 mol) in 50 mL of water, followed by the dropwise addition of 2 M sulfuric acid (100 mL). The reaction mixture is stirred at room temperature for 16 hours. The solution is then passed through a column of Dowex 50 (H+ form) resin. The column is washed with water and the product is eluted with 2 M ammonium hydroxide. The eluate is concentrated under reduced pressure to give 6-amino-2(S)-hydroxyhexanoic acid.

Preparation of N-Benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid

To a solution of 6-amino-2(S)-hydroxyhexanoic acid (14.7 g, 0.1 mol) in 100 mL of 1 M sodium hydroxide at 0°C is added benzyl chloroformate (17.07 g, 0.1 mol) dropwise. The mixture is stirred at room temperature for 4 hours. The aqueous solution is washed with ether, acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. The organic extracts are dried over magnesium sulfate and concentrated to yield the N-benzyloxycarbonyl derivative.

Condensation with L-Proline benzyl ester

A solution of N-benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid (2.81 g, 10 mmol), L-proline benzyl ester hydrochloride (2.42 g, 10 mmol), 1-hydroxybenzotriazole (1.35 g, 10 mmol), and triethylamine (1.01 g, 10 mmol) in 50 mL of dichloromethane is cooled to 0°C. Dicyclohexylcarbodiimide (2.06 g, 10 mmol) is added and the mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off and the filtrate is washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate and concentrated to give the acylated proline ester.

Final Synthesis of this compound (via Pathway 1)

To a solution of the acylated proline ester (5.0 g, 10 mmol) and 4-phenylbutylphosphonous acid (2.0 g, 10 mmol) in 50 mL of dichloromethane is added dicyclohexylcarbodiimide (2.06 g, 10 mmol) and a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred for 8 hours. The reaction mixture is then cooled to 0°C and a solution of sodium periodate (2.14 g, 10 mmol) in 20 mL of water is added. The mixture is stirred for 4 hours. The organic layer is separated, washed with water and brine, dried, and concentrated. The resulting protected phosphonic ester is dissolved in methanol and hydrogenated over 10% palladium on carbon at 50 psi for 6 hours. The catalyst is filtered off and the solvent is evaporated to yield this compound.

Conclusion

This compound stands as a testament to the power of rational drug design in the development of highly effective cardiovascular therapies. Its unique phosphonate structure provides potent and sustained inhibition of the angiotensin-converting enzyme. The synthetic pathways detailed herein offer efficient and scalable methods for its preparation. This guide provides a foundational resource for researchers and scientists working on the development of novel ACE inhibitors and other cardiovascular drugs.

References

Pharmacological Profile of Ceronapril: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacological profile of Ceronapril (also known as SQ 29,852), a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE). It consolidates key data on its mechanism of action, potency, in vivo efficacy, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a nonsulfhydryl, phosphorus-containing compound that demonstrates high-potency inhibition of the Angiotensin-Converting Enzyme. Its primary mechanism of action is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a reduction in blood pressure. Preclinical studies in various animal models have established its oral activity and a prolonged duration of action compared to earlier ACE inhibitors like captopril. This guide details its inhibitory constants, in vivo efficacy in hypertensive rat models, and the experimental frameworks used to determine these properties.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by competitively inhibiting ACE, a critical zinc-containing metalloproteinase in the RAAS cascade. ACE is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II elevates blood pressure through direct vasoconstriction and by stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking this conversion, this compound effectively reduces levels of Angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.

RAAS_Pathway Figure 1: Mechanism of Action of this compound Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Effects Vasoconstriction & Aldosterone Release (Increased Blood Pressure) AngII->Effects Renin Renin Renin->AngI ACE ACE ACE->AngII This compound This compound (SQ 29,852) This compound->ACE Inhibition

Figure 1: this compound inhibits ACE, blocking Angiotensin II production.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data defining the pharmacological profile of this compound.

In Vitro ACE Inhibitory Potency

This compound demonstrates potent inhibition of ACE in vitro, with inhibitory concentration (IC50) values in the low nanomolar range.

CompoundParameterValueSource Tissue/Enzyme
This compound (SQ 29,852) IC50~34 nMRat Brain Slices (Autoradiography)
This compound (SQ 29,852) IC50~34 nMRat Cerebrospinal Fluid (Fluorimetric Assay)

Data sourced from Neuropharmacology, 1992.[1]

In Vivo Efficacy: Inhibition of Angiotensin I Pressor Response

The in vivo efficacy of this compound was determined by its ability to inhibit the pressor response to an exogenous Angiotensin I challenge in conscious animals. The ED50 represents the dose required to achieve 50% inhibition of this response.

SpeciesRoute of AdministrationED50 (nmol/kg)
Rat Intravenous (i.v.)63
Rat Oral (p.o.)530
Dog Intravenous (i.v.)300
Monkey Intravenous (i.v.)60

Data sourced from Journal of Cardiovascular Pharmacology, 1990.[2] this compound's oral activity in rats was found to be equal in potency to captopril, but its duration of action was significantly longer.[2]

In Vivo Pharmacodynamics: Antihypertensive Effects

Studies in established genetic and surgical models of hypertension demonstrate this compound's dose-dependent, long-lasting antihypertensive effects.

Animal ModelRouteDose (µmol/kg)Observed Effect
Spontaneously Hypertensive Rat (SHR) Oral23Significant blood pressure reduction lasting 24 hours.
Spontaneously Hypertensive Rat (SHR) Oral68Significant blood pressure reduction lasting 24 hours.
Two-Kidney, One-Clip Hypertensive Rat Oral2.3 - 68Significant, dose-related reduction in arterial pressure lasting 24 hours.

Data sourced from Journal of Cardiovascular Pharmacology, 1990.[2]

Experimental Protocols and Methodologies

The characterization of this compound involves a sequence of in vitro and in vivo experiments to establish its potency and therapeutic effect.

Preclinical_Workflow Figure 2: Preclinical Evaluation Workflow cluster_in_vitro In Vitro Potency Assessment cluster_in_vivo In Vivo Efficacy & Pharmacodynamics Assay ACE Inhibition Assay (Determine IC50) PK Pharmacokinetic Studies (Determine Tissue Distribution) Assay->PK Guides Dosing PD_Pressor Angiotensin I Pressor Response (Normotensive Models) (Determine ED50) Assay->PD_Pressor Confirms Potency PD_BP Antihypertensive Studies (Spontaneously Hypertensive Rats) (Measure Blood Pressure Reduction) PD_Pressor->PD_BP Establishes In Vivo Activity

Figure 2: Preclinical evaluation workflow for an ACE inhibitor like this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the IC50 value of an ACE inhibitor.

  • Enzyme and Substrate Preparation:

    • An ACE solution is prepared from a source such as rabbit lung acetone powder, diluted in a suitable buffer (e.g., phosphate buffer, pH 8.3).

    • A solution of the ACE-specific substrate, Hippuryl-Histidyl-Leucine (HHL), is prepared in the same buffer.

  • Assay Procedure:

    • Aliquots of the test compound (this compound) at various concentrations are pre-incubated with the ACE solution at 37°C for a short period (e.g., 5-10 minutes).

    • The enzymatic reaction is initiated by adding the HHL substrate solution to the mixture.

    • The reaction is allowed to proceed at 37°C for a defined time (e.g., 30-60 minutes). During this time, ACE cleaves HHL into Hippuric Acid (HA) and Histidyl-Leucine.

  • Reaction Termination and Detection:

    • The reaction is stopped by adding a strong acid, such as 1 M HCl.

    • The produced Hippuric Acid is extracted from the aqueous solution using an organic solvent like ethyl acetate.

    • The mixture is centrifuged to separate the layers, and the organic (ethyl acetate) layer containing the HA is carefully collected.

    • The solvent is evaporated, and the remaining HA is redissolved in a known volume of water or buffer.

    • The absorbance of the Hippuric Acid is measured using a UV-Vis spectrophotometer at a wavelength of 228 nm.

  • Calculation of IC50:

    • The percentage of ACE inhibition for each concentration of this compound is calculated relative to a control reaction with no inhibitor.

    • The IC50 value, which is the concentration of this compound required to inhibit 50% of ACE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the methodology for assessing the blood pressure-lowering effects of this compound in a relevant animal model of human essential hypertension.

  • Animal Model and Acclimation:

    • Male Spontaneously Hypertensive Rats (SHR) are used as the experimental model. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

    • Animals are housed under controlled conditions (12:12-h light:dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Rats are acclimated to the blood pressure measurement procedure for several days before the study to minimize stress-induced fluctuations.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).

    • The drug is administered orally (p.o.) via gavage at predetermined doses. A control group receives the vehicle only.

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Blood pressure is measured non-invasively using the tail-cuff method.

    • The rat is placed in a restrainer, and a small occlusion cuff and a sensor (e.g., a photoelectric sensor) are placed on its tail.

    • The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow.

    • The cuff is then slowly deflated. The pressure at which blood flow returns, detected by the sensor as the first pulse, is recorded as the Systolic Blood Pressure (SBP).

    • Measurements are taken at baseline (before drug administration) and at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

  • Data Analysis:

    • The change in SBP from baseline is calculated for each animal at each time point.

    • The results from the this compound-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA) to determine the significance of the blood pressure-lowering effect.

    • A dose-response curve can be generated by plotting the maximum change in SBP against the administered dose.

Conclusion

This compound (SQ 29,852) is a highly potent, orally active ACE inhibitor with a well-defined mechanism of action. Its low nanomolar in vitro potency translates to significant and sustained in vivo antihypertensive effects in preclinical models of hypertension. The data indicate a prolonged duration of action, a desirable characteristic for a therapeutic agent in this class. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel ACE inhibitors.

References

Ceronapril: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (SQ 29,852) is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor. Developed as a potential antihypertensive agent, its unique chemical structure and properties have been the subject of significant preclinical investigation. This document provides an in-depth technical overview of this compound, encompassing its chemical characteristics, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

This compound is chemically designated as 1-[(2S)-6-Amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline. Its structure features a phosphonate group, which is key to its potent ACE inhibitory activity, linked to an amino acid backbone.

The chemical structure of this compound is depicted in the diagram below.

Ceronapril_Structure cluster_proline L-Proline moiety cluster_hexanoyl 6-Aminohexanoyl moiety cluster_phosphonate Phosphonate moiety cluster_phenyl Phenyl N1 N C1 C N1->C1 C6 C=O N1->C6 C2 C C1->C2 C4 C C1->C4 C3 C C2->C3 C3->N1 C5 C=O C4->C5 O1 OH C5->O1 C7 C C6->C7 C8 C C7->C8 O2 O C7->O2 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 N2 NH2 C11->N2 P1 P O2->P1 O3 =O P1->O3 O4 OH P1->O4 C12 C P1->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17 C18 C C17->C18 C19 C C18->C19 C20 C C19->C20 C21 C C20->C21 C21->C16

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C21H33N2O6P
Molecular Weight 440.47 g/mol
CAS Number 111223-26-8
Melting Point 190-195 °C (decomposes)
Optical Rotation [α]D = -47.5° (c=1 in methanol)
XLogP3 -0.7---
Topological Polar Surface Area 130 Ų---
Hydrogen Bond Donor Count 3---
Hydrogen Bond Acceptor Count 7---

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound exerts its therapeutic effect by potently inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). The RAS is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance.

The signaling pathway of the renin-angiotensin system and the inhibitory action of this compound are illustrated in the diagram below.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II This compound This compound This compound->ACE  inhibits

Caption: The Renin-Angiotensin System and the site of this compound's inhibitory action.

By inhibiting ACE, this compound prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, ultimately resulting in a decrease in blood pressure.

In Vitro and In Vivo Potency

This compound has demonstrated high potency in both in vitro and in vivo studies. A summary of its inhibitory concentrations is provided in Table 2.

ParameterValueSpeciesAdministrationReference
IC50 36 nM-In Vitro
ED50 0.063 µmol/kgRat (Male SD)IV
ED50 0.53 µmol/kgRat (Male SD)PO

Table 2: In Vitro and In Vivo Potency of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first described by Karanewsky et al. in the Journal of Medicinal Chemistry (1988), 31(1), 204-212. While the full detailed protocol requires access to the original publication, the key steps involved are:

  • Preparation of the Phosphonate Moiety: The synthesis starts with the preparation of the (4-phenylbutyl)phosphinyl chloride intermediate.

  • Coupling Reaction: This intermediate is then coupled with a protected 6-amino-2-hydroxyhexanoic acid derivative.

  • Deprotection: The protecting groups are removed to yield the phosphinyl-oxy-amino acid.

  • Peptide Coupling: The resulting compound is then coupled with the L-proline ester.

  • Final Deprotection: The final ester and amino protecting groups are removed to yield this compound.

  • Purification: The final product is purified by chromatographic techniques.

In Vivo Evaluation of ACE Inhibition

The in vivo efficacy of this compound was assessed by its ability to inhibit the pressor response to an intravenous challenge with angiotensin I. This methodology is detailed in the Journal of Cardiovascular Pharmacology (1990), 16(1), 121-7.

  • Animal Models: Studies were conducted in various species, including rats, monkeys, and dogs.

  • Procedure:

    • Animals are anesthetized and instrumented for blood pressure monitoring.

    • A baseline pressor response to an intravenous injection of angiotensin I is established.

    • This compound is administered either intravenously or orally at various doses.

    • At specific time points after this compound administration, the angiotensin I challenge is repeated.

    • The inhibition of the angiotensin I-induced pressor response is calculated as a percentage of the baseline response.

    • The ED50, the dose required to produce 50% inhibition of the pressor response, is then determined.

Pharmacokinetic Analysis via Radioimmunoassay

A sensitive and specific radioimmunoassay (RIA) was developed to quantify this compound concentrations in biological fluids, as described in Therapeutic Drug Monitoring (1992), 14(3), 209-19.

  • Antiserum Generation: Antibodies against this compound were raised in rabbits by immunizing them with a this compound-protein conjugate.

  • Radiolabeling: A radiolabeled analog of this compound (e.g., with 125I) is synthesized to serve as a tracer.

  • Assay Procedure:

    • A known amount of radiolabeled this compound and the antiserum are incubated with either standard solutions of unlabeled this compound or the biological samples (e.g., plasma, urine).

    • Unlabeled this compound in the standards or samples competes with the radiolabeled this compound for binding to the limited number of antibody sites.

    • After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation).

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of unlabeled this compound.

    • The concentration of this compound in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.

  • Pharmacokinetic Parameters: This assay allows for the determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Experimental Workflow for ACE Inhibitor Discovery

The discovery and development of ACE inhibitors like this compound typically follow a structured experimental workflow, from initial screening to in vivo validation.

ACE_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library Compound Library Screening HTS High-Throughput Screening (HTS) (e.g., FRET or colorimetric assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR In_Vitro_Potency In Vitro Potency & Selectivity Assays (IC50 determination) SAR->In_Vitro_Potency In_Vitro_Potency->SAR ADME In Vitro ADME/Tox Profiling (metabolic stability, cytotoxicity) In_Vitro_Potency->ADME In_Vivo_PK In Vivo Pharmacokinetics (PK) (animal models) ADME->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (PD) (e.g., Angiotensin I challenge) In_Vivo_PK->In_Vivo_PD Tox Toxicology Studies In_Vivo_PD->Tox

Caption: A typical experimental workflow for the discovery and preclinical development of an ACE inhibitor.

This workflow begins with the screening of large compound libraries to identify initial "hits." These hits then undergo a rigorous lead optimization process to improve their potency, selectivity, and pharmacokinetic properties. Promising candidates are then advanced to preclinical development for in vivo evaluation of their efficacy and safety.

Conclusion

This compound is a well-characterized ACE inhibitor with a distinct phosphonate chemical structure that confers high potency. The experimental methodologies employed in its synthesis, pharmacological evaluation, and pharmacokinetic analysis provide a robust framework for the investigation of novel ACE inhibitors. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the chemical and biological profile of this compound.

In Vitro Enzymatic Inhibition of Ceronapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic inhibition of Ceronapril, a potent angiotensin-converting enzyme (ACE) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows.

Quantitative Inhibition Data

This compound, also known as SQ 29,852, demonstrates significant inhibitory activity against angiotensin-converting enzyme in vitro. The half-maximal inhibitory concentration (IC50) has been determined through various studies, establishing its potency. The collected quantitative data is presented below for clear comparison.

ParameterValueSource Tissue/EnzymeAssay TypeReference
IC50 36 nMAngiotensin-Converting Enzyme (ACE)Not Specified[1]
IC50 ~34 nMACE in brain slicesIn vitro autoradiography[2]
IC50 ~34 nMACE in cerebrospinal fluidFluorimetric enzyme assay[2]

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The phosphonate group within this compound's structure is crucial for its high-affinity binding to the zinc ion in the active site of ACE, characteristic of this class of inhibitors. While the specific inhibition kinetics for this compound are not extensively detailed in the available literature, phosphonate-containing ACE inhibitors typically exhibit a competitive or mixed competitive/non-competitive mode of inhibition.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE ACE This compound This compound This compound->ACE Inhibits Renin Renin

Figure 1: this compound's Inhibition of the Renin-Angiotensin Pathway.

Experimental Protocols

Spectrophotometric Assay for ACE Inhibition (Cushman and Cheung Method)

This classic method relies on the measurement of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Enzyme Source: Angiotensin-Converting Enzyme (e.g., from rabbit lung acetone extract).

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL).

  • Inhibitor: this compound.

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.3, containing 0.3 M NaCl.

  • Stopping Reagent: 1.0 N HCl.

  • Extraction Solvent: Ethyl acetate.

  • Spectrophotometer capable of measuring absorbance at 228 nm.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a test tube, combine a suitable aliquot of the ACE solution with varying concentrations of this compound (or vehicle for control).

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: Add the HHL substrate to the pre-incubated mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specific duration (e.g., 30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding 1.0 N HCl.

  • Extraction of Hippuric Acid: Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Quantification: Carefully transfer a known volume of the ethyl acetate (upper) layer to a clean tube and evaporate the solvent. Reconstitute the dried hippuric acid in a suitable solvent (e.g., 1 M NaCl) and measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples containing this compound to the absorbance of the control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Spectrophotometric_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE + this compound Prep_ACE->Preincubation Prep_HHL Prepare HHL Substrate Reaction Add HHL & Incubate Prep_HHL->Reaction Prep_this compound Prepare this compound Dilutions Prep_this compound->Preincubation Preincubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract with Ethyl Acetate Termination->Extraction Quantification Measure Absorbance at 228 nm Extraction->Quantification Calc_Inhibition Calculate % Inhibition Quantification->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Workflow for Spectrophotometric ACE Inhibition Assay.
Fluorometric Assay for ACE Inhibition

Fluorometric assays offer higher sensitivity and are amenable to high-throughput screening. This method often utilizes a fluorogenic substrate that is cleaved by ACE to produce a fluorescent product.

Materials:

  • Enzyme Source: Angiotensin-Converting Enzyme.

  • Fluorogenic Substrate: e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline.

  • Inhibitor: this compound.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and ZnCl2.

  • Microplate Fluorometer with appropriate excitation and emission filters.

  • 96-well black microplates.

Procedure:

  • Preparation of Reagents: Prepare working solutions of the ACE enzyme, fluorogenic substrate, and a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, this compound dilutions (or vehicle for control), and the ACE enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate fluorometer and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control rate. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fluorometric_Workflow cluster_prep_fluor Preparation cluster_assay_fluor Assay cluster_analysis_fluor Data Analysis Prep_ACE_F Prepare ACE Solution Setup_Plate Set up 96-well Plate Prep_ACE_F->Setup_Plate Prep_Substrate_F Prepare Fluorogenic Substrate Reaction_F Add Substrate & Start Kinetic Read Prep_Substrate_F->Reaction_F Prep_Ceronapril_F Prepare this compound Dilutions Prep_Ceronapril_F->Setup_Plate Preincubation_F Pre-incubate ACE + this compound Setup_Plate->Preincubation_F Preincubation_F->Reaction_F Calc_Rate Calculate Reaction Rates Reaction_F->Calc_Rate Calc_Inhibition_F Calculate % Inhibition Calc_Rate->Calc_Inhibition_F Determine_IC50_F Determine IC50 Calc_Inhibition_F->Determine_IC50_F

References

Ceronapril's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (also known as SQ 29,852) is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] As a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS), ACE represents a critical target for the management of hypertension and other cardiovascular disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the RAAS, and a summary of its preclinical pharmacodynamic and pharmacokinetic profile based on available data. Due to a lack of publicly available information, this guide does not contain human clinical trial data. Methodologies for key experimental assays relevant to the evaluation of ACE inhibitors are also detailed to provide a framework for research and development.

The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal blood flow, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the inactive decapeptide, angiotensin I.

Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily located in the endothelial cells of the lungs and kidneys. Angiotensin II exerts its potent physiological effects through binding to its receptors, primarily the AT1 receptor. These effects include:

  • Vasoconstriction: Angiotensin II is a potent vasoconstrictor, leading to an increase in systemic vascular resistance and, consequently, an elevation in blood pressure.

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a mineralocorticoid that promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a further increase in blood pressure.

  • Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve terminals, contributing to increased cardiac output and vasoconstriction.

  • Antidiuretic Hormone (ADH) Release: It stimulates the posterior pituitary to release ADH, which promotes water reabsorption in the kidneys.

Given its central role in elevating blood pressure, the RAAS is a primary target for antihypertensive therapies.

RAAS_Pathway cluster_kidney Kidney cluster_lung Lung Endothelium Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin ACE ACE This compound This compound (ACE Inhibitor) This compound->ACE

RAAS Pathway and this compound's Site of Action

This compound: Mechanism of Action

This compound is a member of the phosphinyloxyacyl amino acid class of ACE inhibitors.[1] Its mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme. By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to a reduction in the circulating levels of angiotensin II, thereby mitigating its physiological effects. The consequences of ACE inhibition by this compound include:

  • Reduced Vasoconstriction: Lower levels of angiotensin II lead to vasodilation of both arterioles and veins, resulting in a decrease in peripheral vascular resistance and a reduction in blood pressure.

  • Decreased Aldosterone Secretion: The reduction in angiotensin II stimulation of the adrenal cortex leads to lower aldosterone levels. This, in turn, promotes natriuresis (sodium excretion) and a slight increase in serum potassium levels.

  • Inhibition of Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, which contributes to its antihypertensive effect through vasodilation.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound's in vitro and in vivo activity, with comparative data for other well-established ACE inhibitors.

Table 1: In Vitro ACE Inhibitory Activity

CompoundIC50 (nM)Source
This compound (SQ 29,852) 36 [1]
Captopril1.7N/A
Enalaprilat1.2N/A
Lisinopril1.2N/A
Ramiprilat2.0N/A

Table 2: In Vivo Antihypertensive Efficacy in Animal Models

CompoundAnimal ModelRouteED50Source
This compound (SQ 29,852) Normotensive RatsIV0.063 µmol/kg[1]
This compound (SQ 29,852) Normotensive RatsPO0.53 µmol/kg[1]
CaptoprilNormotensive RatsIV0.23 µmol/kgN/A
CaptoprilNormotensive RatsPO1.8 µmol/kgN/A

Preclinical Pharmacodynamics and Pharmacokinetics

Pharmacodynamics

Studies in spontaneously hypertensive rats (SHR) have demonstrated that this compound produces a dose-dependent reduction in blood pressure. At doses of 23 and 68 µmol/kg, a significant lowering of blood pressure was observed that persisted for 24 hours.[2] In a two-kidney, one-clip hypertensive rat model, oral doses of 2.3, 6.8, 23, and 68 µmol/kg resulted in significant and dose-related decreases in arterial pressure, which also lasted for 24 hours.[2] The duration of this compound's inhibition of the angiotensin I pressor response in rats was longer than that of an equimolar dose of captopril.[2]

A study by Chen et al. (1992) investigated the ex vivo effects of this compound on ACE in various tissues of male Sprague-Dawley rats. Following a single oral administration of 100 mg/kg, this compound rapidly inhibited ACE in plasma, kidney, and lung within 3 hours. Chronic administration (twice daily for 3 days) resulted in clear inhibition of ACE in the subfornical organ and the lamina terminalis, two circumventricular organs of the brain that are not protected by the blood-brain barrier. However, no significant ACE inhibition was observed in brain regions within the blood-brain barrier, such as the caudate-putamen and hypothalamus.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans are not publicly available. Preclinical studies in rats suggest that this compound is orally active.[1] The prolonged ACE inhibitory effects observed in anephric rats compared to sham-operated rats suggest a renal route of excretion for this compound.[2]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of ACE inhibitors. Note: These are generalized protocols and may not reflect the exact methodologies used in the specific studies cited for this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This assay is based on the hydrolysis of the substrate N-Hippuryl-His-Leu (HHL) by ACE to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • N-Hippuryl-His-Leu (HHL)

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • This compound (or other test inhibitors)

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare various concentrations of this compound in borate buffer.

  • In a series of test tubes, add the ACE solution and the this compound solution (or buffer for control). Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate solution to each tube.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid formed into a known volume of ethyl acetate by vortexing.

  • Centrifuge to separate the layers.

  • Carefully transfer the ethyl acetate (upper) layer to a clean tube and evaporate to dryness.

  • Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare ACE, HHL Substrate, and this compound dilutions start->prepare_reagents pre_incubation Pre-incubate ACE and this compound (10 min at 37°C) prepare_reagents->pre_incubation reaction Add HHL Substrate to initiate reaction (30 min at 37°C) pre_incubation->reaction stop_reaction Stop reaction with 1N HCl reaction->stop_reaction extraction Extract Hippuric Acid with Ethyl Acetate stop_reaction->extraction evaporation Evaporate Ethyl Acetate extraction->evaporation reconstitution Reconstitute in Buffer evaporation->reconstitution measurement Measure Absorbance at 228 nm reconstitution->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Workflow for In Vitro ACE Inhibition Assay
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is widely used to assess the efficacy of antihypertensive agents.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR)

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls

Procedure:

  • Acclimate the rats to the housing conditions for at least one week.

  • Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or use the tail-cuff method for non-invasive blood pressure measurements. Allow for a recovery period after surgery.

  • Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

  • Administer this compound orally (gavage) or intravenously at various doses. A vehicle control group should be included.

  • Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.

  • Analyze the data to determine the dose-dependent effects on systolic, diastolic, and mean arterial pressure, as well as heart rate. Calculate the ED50, the dose required to produce 50% of the maximal effect.

Conclusion

This compound is a potent, orally active ACE inhibitor with a demonstrated antihypertensive effect in preclinical models of hypertension. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well-established for its class. The available data indicate a long duration of action in animal models. However, there is a notable absence of publicly available information regarding the clinical development of this compound, including its pharmacokinetics, pharmacodynamics, efficacy, and safety in humans. This suggests that its development may have been discontinued. For researchers and drug development professionals, the preclinical profile of this compound provides valuable insights into the structure-activity relationships of phosphinyloxyacyl-based ACE inhibitors. Further investigation into the reasons for its apparent discontinuation could offer important lessons for the development of future cardiovascular therapeutics.

References

The Pharmacodynamics of Ceronapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor.[1] While it was never commercially marketed, its pharmacodynamic profile provides valuable insights into the inhibition of the renin-angiotensin-aldosterone system (RAAS). This technical guide offers an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and relevant experimental protocols.

Introduction to this compound

This compound is a member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, which are widely used in the management of hypertension and heart failure.[2] Like other drugs in its class, this compound exerts its effects by inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] This inhibition leads to vasodilation and a reduction in blood pressure.[2][3] Preclinical studies have demonstrated this compound's efficacy as an ACE inhibitor with a notable duration of action.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary pharmacodynamic effect of this compound is the competitive inhibition of ACE. This action disrupts the normal physiological cascade of the RAAS.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of this compound

RAAS_this compound Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition AT1_Receptor AT1 Receptor Activation Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Quantitative Pharmacodynamic Data

While extensive clinical data for this compound is unavailable due to its non-commercialization, preclinical studies in animal models provide key quantitative insights into its ACE inhibitory activity.

In Vitro Potency
ParameterValueReference
IC50 (ACE inhibition)36 nM[4]
Ex Vivo ACE Inhibition in Rats

The following table summarizes the percentage of ACE inhibition in various tissues of male Sprague-Dawley rats following a single oral administration of this compound (100 mg/kg).

Time Post-AdministrationPlasmaKidneyLung
3 hoursHigh InhibitionHigh InhibitionHigh Inhibition
8 hoursRapid RecoverySustained InhibitionRapid Recovery
48 hoursN/ASustained InhibitionN/A

Data adapted from Neuropharmacology. 1992 Sep;31(9):929-35.[5]

ACE Inhibition in Brain Regions of Rats

This compound demonstrated selective inhibition of ACE in specific areas of the rat brain not protected by the blood-brain barrier.

Brain RegionACE InhibitionOnset of ActionDuration
Vascular Organ of the Lamina Terminalis (OVLT)Significant8 hoursPersistent (24-48 hours)
Subfornical Organ (SFO)Significant8 hoursPersistent (24-48 hours)
Caudate-PutamenNo significant inhibitionN/AN/A
Choroid PlexusNo significant inhibitionN/AN/A

Data adapted from Neuropharmacology. 1992 Sep;31(9):929-35.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the pharmacodynamics of ACE inhibitors like this compound.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is a common method for determining the in vitro potency of an ACE inhibitor.

Experimental Workflow for In Vitro ACE Inhibition Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE from rabbit lung - Substrate (e.g., HHL) - Buffer solution - this compound solutions (various concentrations) Start->Prepare_Reagents Incubate_ACE_Inhibitor Pre-incubate ACE with This compound solutions Prepare_Reagents->Incubate_ACE_Inhibitor Add_Substrate Add Substrate (HHL) to initiate reaction Incubate_ACE_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Extract_Product Extract Hippuric Acid (product) with ethyl acetate Stop_Reaction->Extract_Product Measure_Absorbance Measure Absorbance at 228 nm Extract_Product->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro IC50 of an ACE inhibitor.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of angiotensin-converting enzyme (typically from rabbit lung), the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of the inhibitor (this compound).

  • Incubation: Pre-incubate the ACE with the different concentrations of this compound for a specified time at 37°C.

  • Reaction Initiation: Add the HHL substrate to start the enzymatic reaction.

  • Reaction Termination: After a set incubation period, stop the reaction by adding an acid, such as hydrochloric acid.

  • Extraction: Extract the product of the reaction, hippuric acid, using a solvent like ethyl acetate.

  • Quantification: Measure the absorbance of the extracted hippuric acid using a spectrophotometer at a wavelength of 228 nm.

  • Data Analysis: Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.

Ex Vivo Measurement of ACE Inhibition in Tissues (Autoradiography)

This protocol allows for the quantification and localization of ACE inhibition in different tissues following in vivo drug administration.

Experimental Workflow for Ex Vivo ACE Inhibition Measurement

ExVivo_ACE_Workflow Start Start Animal_Dosing Administer this compound orally to rats Start->Animal_Dosing Tissue_Collection Collect Tissues at various time points Animal_Dosing->Tissue_Collection Tissue_Sectioning Cryosection Tissues Tissue_Collection->Tissue_Sectioning Radioligand_Incubation Incubate sections with radiolabeled ACE inhibitor (e.g., 125I-351A) Tissue_Sectioning->Radioligand_Incubation Washing Wash to remove unbound radioligand Radioligand_Incubation->Washing Autoradiography Expose sections to X-ray film or phosphor screen Washing->Autoradiography Image_Analysis Quantify optical density of autoradiograms Autoradiography->Image_Analysis Data_Interpretation Determine % ACE inhibition compared to control tissues Image_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for measuring ex vivo ACE inhibition in tissues using autoradiography.

Detailed Steps:

  • Animal Dosing: Administer this compound orally to the experimental animals (e.g., Sprague-Dawley rats) at the desired dose.

  • Tissue Harvesting: At predetermined time points after dosing, euthanize the animals and harvest the tissues of interest (e.g., kidney, lung, brain).

  • Tissue Preparation: Rapidly freeze the tissues and prepare thin sections using a cryostat.

  • Radioligand Binding: Incubate the tissue sections with a radiolabeled ACE inhibitor (e.g., 125I-labeled lisinopril analog).

  • Washing: Wash the sections to remove any unbound radioligand.

  • Imaging: Expose the labeled tissue sections to X-ray film or a phosphor imaging screen to generate an autoradiogram.

  • Quantification: Analyze the autoradiograms using densitometry to quantify the amount of radioligand binding, which is inversely proportional to the level of ACE inhibition by this compound.

Conclusion

This compound is a potent ACE inhibitor with a well-defined mechanism of action centered on the disruption of the renin-angiotensin-aldosterone system. While its clinical development was not pursued, the available preclinical data on its pharmacodynamics, particularly its tissue-specific ACE inhibitory effects and duration of action, contribute to the broader understanding of this important class of cardiovascular drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the pharmacodynamic properties of novel ACE inhibitors.

References

Ceronapril: A Technical Guide to a Potent Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceronapril (also known by its investigational name SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed in the late 1980s, it demonstrated significant promise in preclinical studies as a long-acting antihypertensive agent. This technical guide provides a comprehensive overview of the core preclinical data on this compound, including its mechanism of action, potential therapeutic targets, quantitative efficacy data, and detailed experimental methodologies. Notably, this compound was never brought to market, and there is a conspicuous absence of publicly available clinical trial data. This document will focus on the robust preclinical findings and offer insights into the potential trajectory of its development.

Mechanism of Action and Therapeutic Target

This compound's primary therapeutic target is the angiotensin-converting enzyme (ACE) , a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

By inhibiting ACE, this compound effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels. This dual action results in a decrease in total peripheral resistance and a lowering of blood pressure. The RAAS is a well-established and clinically validated target for the treatment of hypertension and heart failure.

Signaling Pathway

RAAS_Inhibition_by_this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound This compound->ACE Inhibits

Fig. 1: this compound's inhibition of the Renin-Angiotensin-Aldosterone System.

Quantitative Preclinical Data

This compound's potency and efficacy have been quantified in a series of in vitro and in vivo preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro ACE Inhibitory Activity
ParameterValueSpecies/SourceReference
IC5034 nMRat Brain Slices[1]
Table 2: In Vivo Efficacy in Animal Models
ModelRouteDoseEffectDurationReference
Normotensive RatsIV60 nmol/kg (ED50)Inhibition of Angiotensin I Pressor Response-[2]
Normotensive RatsPO18 µmol/kg (ED50)Inhibition of Angiotensin I Pressor Response-[2]
Spontaneously Hypertensive Rats (SHR)PO23 µmol/kgSignificant Blood Pressure Lowering> 24 hours[2]
Spontaneously Hypertensive Rats (SHR)PO68 µmol/kgSignificant Blood Pressure Lowering> 24 hours[2]
Two-Kidney, One-Clip Hypertensive RatsPO2.3 - 68 µmol/kgDose-related Fall in Arterial Pressure> 24 hours[2]
Table 3: Comparative Potency of ACE Inhibitors (In Vitro)
CompoundRelative PotencyReference
This compound (SQ 29,852) 1.0 [3]
Captopril3.5[3]
Enalaprilat12[3]
Fosinoprilat13[3]
Zofenoprilat20[3]
Lisinopril24[3]
Ramiprilat51[3]
Table 4: Pharmacokinetic Parameters in Rats (Single-Pass Jejunal Perfusion)[1]
ParameterThis compound (SQ 29,852)Lisinopril
Maximal Flux (Jmax)0.160.032
Michaelis Constant (Km)0.08 mM0.082 mM
Carrier Permeability (Pc)2.00.39
Passive Permeability (P*m)0.25Not Significant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ACE Inhibition Assay (Autoradiography)

This protocol is based on the methodology described for determining the IC50 of this compound in rat brain slices[1].

ACE_Inhibition_Assay cluster_prep Tissue Preparation cluster_incubation Incubation cluster_detection Detection and Analysis Rat_Brain Male Sprague-Dawley Rat Brain Slices Coronal Brain Slices (10 µm) Rat_Brain->Slices Mounting Thaw-mount onto gelatin-coated slides Slices->Mounting Preincubation Pre-incubation in buffer Mounting->Preincubation Incubation Incubation with 125I-MK-351A (ACE radioligand) + varying concentrations of this compound Preincubation->Incubation Washing Wash slides to remove unbound radioligand Incubation->Washing Autoradiography Expose slides to X-ray film Washing->Autoradiography Densitometry Quantify optical density of autoradiograms Autoradiography->Densitometry IC50_Calc Calculate IC50 value Densitometry->IC50_Calc Antihypertensive_Study_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Hypertensive Rat Model (SHR or 2K1C) Catheterization Implantation of arterial catheter Animal_Model->Catheterization Acclimatization Acclimatization period Catheterization->Acclimatization Baseline_BP Record baseline blood pressure Acclimatization->Baseline_BP Drug_Admin Oral administration of this compound or vehicle Baseline_BP->Drug_Admin BP_Monitoring Continuous blood pressure monitoring (e.g., for 24 hours) Drug_Admin->BP_Monitoring Data_Collection Collect blood pressure data at various time points BP_Monitoring->Data_Collection Calc_Change Calculate change in mean arterial pressure from baseline Data_Collection->Calc_Change Stat_Analysis Statistical analysis (e.g., ANOVA) Calc_Change->Stat_Analysis

References

Methodological & Application

Ceronapril Administration Protocols in Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the administration of Ceronapril in rat models, particularly focusing on its antihypertensive effects in Spontaneously Hypertensive Rats (SHR).

Data Presentation

This compound Pharmacokinetic Parameters in Rats
ParameterValueRat StrainAdministration RouteDosageReference
Tmax (Time to Peak Concentration) ~1 hourSprague-DawleyOralNot Specified[1]
Peak Plasma Concentration (Cmax) Not SpecifiedSprague-DawleyOralNot Specified[1]
Half-life (t½) Not SpecifiedSprague-DawleyOralNot Specified[1]
Bioavailability Not SpecifiedSprague-DawleyOralNot Specified[1]
Dose-Dependent Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)
Dosage (µmol/kg, Oral)Baseline Systolic Blood Pressure (mmHg)Post-treatment Systolic Blood Pressure (mmHg)Change in Systolic Blood Pressure (mmHg)Duration of EffectReference
23~180-200Significantly ReducedData Not Quantified> 24 hoursNot Specified
68~180-200Significantly ReducedData Not Quantified> 24 hoursNot Specified

Note: While studies confirm a significant, dose-dependent, and long-lasting reduction in blood pressure in SHR with oral administration of this compound, specific quantitative data from dose-response studies are not detailed in the available literature. The baseline blood pressure is typical for adult SHR models.[2][3]

Experimental Protocols

Protocol 1: Oral Administration of this compound by Gavage

This protocol outlines the standard procedure for administering this compound orally to rats.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose, or 10% sucrose solution)[4]

  • Oral gavage needle (flexible-tipped, appropriate size for the rat)

  • Syringe (appropriate volume for the calculated dose)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize the rats to the experimental environment for at least one week prior to the study.[5]

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.[5]

    • Weigh each rat on the day of dosing to accurately calculate the required dose volume.

  • Drug Preparation:

    • Prepare the this compound formulation by dissolving or suspending the required amount of the compound in the chosen vehicle. Ensure the formulation is homogenous. The vehicle should be selected based on the solubility of this compound and should be non-toxic to the animals. Distilled water is a common vehicle for water-soluble compounds.

  • Administration:

    • Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck to immobilize the head and align the esophagus and pharynx.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The rat should swallow the tube as it is advanced.

    • Crucially, if any resistance is met or the rat shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle and reassess the procedure.

    • Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound formulation.

    • After administration, gently withdraw the gavage needle.

    • Return the rat to its cage and monitor for any immediate adverse reactions.

Protocol 2: Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR) using the Tail-Cuff Method

This non-invasive method is commonly used to measure systolic blood pressure in conscious rats.

Materials:

  • Rat restrainer

  • Tail-cuff blood pressure system (including a tail cuff, a pulse sensor, and a sphygmomanometer)

  • Warming chamber or heating pad

Procedure:

  • Acclimatization and Training:

    • To minimize stress-induced blood pressure fluctuations, acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the actual measurements.[6]

    • Place the rat in the restrainer for short periods each day, gradually increasing the duration.

  • Measurement:

    • Gently warm the rat's tail using a warming chamber or a heating pad set to a safe temperature (around 37°C) to increase blood flow and facilitate pulse detection.

    • Place the rat in the restrainer.

    • Position the tail cuff around the base of the tail and the pulse sensor distal to the cuff.

    • Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude blood flow.

    • Slowly deflate the cuff at a constant rate.

    • The pressure at which the pulse reappears, as detected by the sensor, corresponds to the systolic blood pressure.

    • Repeat the measurement several times (e.g., 5-10 times) for each rat and calculate the average to ensure accuracy and reliability.[7]

    • Conduct baseline blood pressure measurements before this compound administration and at specified time points after administration to evaluate the drug's effect.

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin System (RAS) and the Site of Action of this compound

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  Binds to Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II This compound This compound This compound->ACE  Inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: this compound inhibits ACE, blocking Angiotensin II production.

Experimental Workflow for Evaluating the Antihypertensive Effect of this compound in SHR

Experimental_Workflow Start Start: Acclimatize SHR (1-2 weeks) Baseline_BP Measure Baseline Blood Pressure (Tail-Cuff Method) Start->Baseline_BP Grouping Randomly Assign Rats to Groups (Vehicle Control, this compound Doses) Baseline_BP->Grouping Dosing Daily Oral Administration (this compound or Vehicle) Grouping->Dosing Monitoring Monitor Blood Pressure (e.g., weekly) Dosing->Monitoring Chronic Treatment (e.g., 4-8 weeks) Final_Measurement Final Blood Pressure Measurement Dosing->Final_Measurement Monitoring->Dosing Data_Analysis Data Analysis (e.g., ANOVA, t-test) Final_Measurement->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Workflow for antihypertensive drug testing in SHR models.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Ceronapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of Ceronapril in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Due to the limited availability of specific HPLC methods for this compound in published literature, this protocol has been adapted from validated methods for structurally similar angiotensin-converting enzyme (ACE) inhibitors, such as Enalapril.[1][2] The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability testing.

Introduction to this compound Analysis

This compound is an angiotensin-converting enzyme (ACE) inhibitor. The accurate quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[3][4] A stability-indicating HPLC method is essential as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a reliable assessment of the drug's stability under various environmental conditions.[3][5]

Proposed HPLC Method for this compound

The following reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This method is based on established protocols for other dicarboxylate-containing ACE inhibitors and is expected to provide good resolution and sensitivity.

2.1. Chromatographic Conditions

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 30°C

2.2. Rationale for Method Selection

  • Stationary Phase: A C18 column is a common choice for the analysis of moderately polar compounds like this compound, offering excellent separation and peak shape.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic phosphate buffer is effective for the elution of ACE inhibitors, providing good resolution from potential impurities. The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention time and peak symmetry.

  • Detection: this compound contains a chromophore that allows for sensitive detection by UV spectrophotometry at a wavelength of approximately 215 nm.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed HPLC method for this compound analysis. These values are based on typical data from validated methods for similar ACE inhibitors.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Table 2: Method Validation Parameters

ParameterExpected Result
Linearity (Concentration Range) 5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Experimental Protocols

4.1. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC-grade water to obtain a desired concentration (e.g., 20 mM). Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the desired ratio. Degas the mobile phase prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the linear range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • The final concentration of the sample solution should be within the linearity range of the method.

4.2. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase) to ensure there are no interfering peaks.

  • Perform six replicate injections of a standard solution (e.g., 20 µg/mL) to check for system suitability. The %RSD of the peak areas should be within the acceptance criteria.

  • Inject the series of working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution in duplicate.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh & Dissolve Tablet Powder Filter_Sample Filter Sample Sample->Filter_Sample Standard Prepare Standard Solutions Filter_Standard Filter Standard Standard->Filter_Standard HPLC HPLC System Filter_Sample->HPLC Inject Filter_Standard->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (215 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify this compound Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship for Method Validation

Method_Validation cluster_parameters Validation Parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Radioimmunoassay for Ceronapril Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor.[1] As with other ACE inhibitors, its therapeutic efficacy is dependent on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Radioimmunoassay (RIA) is a highly sensitive and specific method for the quantification of drugs in biological matrices, making it a valuable tool for detailed pharmacokinetic studies of compounds like this compound. This document provides a detailed, though generalized, protocol for a competitive radioimmunoassay for this compound and its application in pharmacokinetic analysis.

Disclaimer: The following protocol is a representative method based on general radioimmunoassay principles for small molecules. Specific details for a validated this compound RIA may vary.

Principle of the Radioimmunoassay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound from a sample (or standard) for a limited number of binding sites on a specific anti-Ceronapril antibody. The amount of radiolabeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the unknown sample can be determined by comparison to a standard curve.

Signaling Pathway and Mechanism of Action

This compound, as an ACE inhibitor, exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, it inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and consequently, a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Protocols

Materials and Reagents
  • Anti-Ceronapril Antibody: Specific polyclonal or monoclonal antibody raised against a this compound-carrier protein conjugate.

  • Radiolabeled this compound ([¹²⁵I]-Ceronapril or [³H]-Ceronapril): High specific activity tracer.

  • This compound Standard: High purity this compound for standard curve preparation.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing a protein carrier (e.g., 0.1% Bovine Serum Albumin - BSA) to prevent non-specific binding.

  • Separating Agent: e.g., Charcoal-dextran suspension or a second antibody (anti-IgG) to precipitate the primary antibody-antigen complex.

  • Scintillation Cocktail: For use with ³H-labeled tracer.

  • Gamma Counter or Liquid Scintillation Counter.

  • Biological Samples: Plasma or serum collected from subjects at various time points after this compound administration.

Standard Curve Preparation
  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethanol or DMSO) and then dilute with assay buffer to a concentration of 1 µg/mL.

  • Perform serial dilutions of the stock solution in assay buffer to obtain a range of standard concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Radioimmunoassay Procedure

The following is a general procedure for a competitive RIA:

  • Assay Setup:

    • Label tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.

    • Add a specific volume of assay buffer to the NSB tubes.

    • Add a specific volume of the standards or unknown samples to their respective tubes.

    • Add a specific volume of the diluted anti-Ceronapril antibody to all tubes except the TC and NSB tubes.

  • Incubation:

    • Add a specific amount of radiolabeled this compound to all tubes.

    • Vortex all tubes gently and incubate for a specified period (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Fractions:

    • Add the separating agent (e.g., cold charcoal-dextran suspension) to all tubes except the TC tubes.

    • Incubate for a short period (e.g., 15-30 minutes) at 4°C to allow for the adsorption of the free radiolabeled this compound.

    • Centrifuge the tubes at a specified speed and temperature (e.g., 3000 x g for 15 minutes at 4°C) to pellet the antibody-bound complex (or the charcoal with the free tracer).

  • Measurement of Radioactivity:

    • For gamma counting ([¹²⁵I]-tracer), carefully decant the supernatant and measure the radioactivity of the pellet.

    • For liquid scintillation counting ([³H]-tracer), carefully transfer the supernatant to a scintillation vial, add scintillation cocktail, and count.

  • Data Analysis:

    • Calculate the percentage of tracer bound for each standard and sample using the formula: % Bound = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100.

    • Construct a standard curve by plotting the percentage of tracer bound against the logarithm of the this compound concentration for the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their percentage of tracer bound on the standard curve.

RIA_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standards Prepare this compound Standards Setup Set up Assay Tubes (NSB, B0, Stds, Samples) Standards->Setup Samples Collect and Process Samples Samples->Setup Add_Ab Add Anti-Ceronapril Antibody Setup->Add_Ab Add_Tracer Add Radiolabeled this compound Add_Ab->Add_Tracer Incubate Incubate (Competitive Binding) Add_Tracer->Incubate Separate Separate Bound and Free Tracer Incubate->Separate Count Measure Radioactivity Separate->Count Std_Curve Generate Standard Curve Count->Std_Curve Interpolate Determine Sample Concentrations Std_Curve->Interpolate PK_Analysis Pharmacokinetic Analysis Interpolate->PK_Analysis

Caption: General workflow for the this compound Radioimmunoassay.

Data Presentation

Pharmacokinetic parameters are derived from the concentration-time profile of this compound in plasma. The following table presents representative pharmacokinetic data for illustrative purposes, based on values reported for other ACE inhibitors in healthy volunteers.[1][2][3]

Pharmacokinetic ParameterSymbolRepresentative Value (Mean ± SD)Unit
Peak Plasma ConcentrationCmax100 ± 25ng/mL
Time to Peak ConcentrationTmax1.5 ± 0.5hours
Area Under the Curve (0-inf)AUC₀-inf500 ± 100ng·h/mL
Elimination Half-life2.5 ± 0.8hours
Volume of DistributionVd1.5 ± 0.4L/kg
Total Body ClearanceCL5.0 ± 1.2mL/min/kg

Note: These values are illustrative and not specific to this compound. Actual values must be determined experimentally.

Application to Pharmacokinetic Studies

The developed RIA can be applied to determine the pharmacokinetic profile of this compound in various study populations.

Study Design

A typical pharmacokinetic study would involve administering a single oral dose of this compound to a group of healthy volunteers. Blood samples would be collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.

Sample Collection and Processing
  • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

Data Analysis and Interpretation

The plasma concentrations of this compound at each time point are determined using the RIA. These concentration-time data are then used to calculate the key pharmacokinetic parameters listed in the table above. These parameters provide critical information about the drug's absorption rate (Tmax), the extent of its absorption (Cmax and AUC), its distribution throughout the body (Vd), and its rate of elimination from the body (t½ and CL).

PK_Study_Logic cluster_study Pharmacokinetic Study cluster_measurement Concentration Measurement cluster_pk_params Parameter Calculation Dosing Administer this compound Sampling Collect Blood Samples (Time Course) Dosing->Sampling Processing Process to Plasma Sampling->Processing RIA Perform this compound RIA Processing->RIA Concentration_Data Obtain Plasma Concentration-Time Data RIA->Concentration_Data Calculate_PK Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, etc.) Concentration_Data->Calculate_PK Interpretation Interpret Drug's ADME Profile Calculate_PK->Interpretation

Caption: Logical flow of a this compound pharmacokinetic study.

Conclusion

The radioimmunoassay is a powerful technique for the sensitive and specific quantification of this compound in biological fluids, enabling detailed pharmacokinetic studies. The data generated from such studies are essential for understanding the clinical pharmacology of this compound and for optimizing its therapeutic use in the management of hypertension and other cardiovascular diseases.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ceronapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (SQ 29,852) is a potent and orally active inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.[3][4] These application notes provide detailed experimental designs and protocols for evaluating the in vivo efficacy of this compound in preclinical animal models of hypertension.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound exerts its therapeutic effect by intervening in this pathway.

RAAS_Pathway cluster_stimulus Stimulus Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (Kidney) Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (Kidney) ACE ACE (Lungs, Endothelium) This compound This compound This compound->ACE Inhibition Low_BP Low Blood Pressure/ Reduced Renal Blood Flow Low_BP->Renin Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp model_induction Hypertension Model Induction (e.g., 2K1C surgery or Ang II infusion) baseline_bp->model_induction hypertension_confirmation Confirmation of Hypertension model_induction->hypertension_confirmation group_allocation Random Allocation to Treatment Groups (Vehicle, this compound, Positive Control) hypertension_confirmation->group_allocation treatment_period Treatment Period (e.g., 2-4 weeks) group_allocation->treatment_period bp_monitoring Blood Pressure Monitoring (Tail-cuff or Telemetry) treatment_period->bp_monitoring terminal_procedures Terminal Procedures (Blood/Tissue Collection) bp_monitoring->terminal_procedures data_analysis Data Analysis terminal_procedures->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Cell-Based Assays Measuring Ceronapril ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular function, making it a critical target for antihypertensive therapies.[1][2] ACE inhibitors are a class of drugs that effectively block the renin-angiotensin-aldosterone system (RAAS) by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Ceronapril (SQ 29,852) is a potent, orally active ACE inhibitor.[3][4] This document provides detailed protocols for cell-based assays to measure the inhibitory activity of this compound on ACE, offering a framework for researchers in drug discovery and development.

This compound: A Potent ACE Inhibitor

This compound is a phosphonate-containing compound that demonstrates significant inhibition of ACE.[5] In vitro studies have established its high potency, and in vivo experiments have confirmed its efficacy in various animal models.[3][4][6] Understanding its inhibitory profile in a cellular context is crucial for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound from published studies. This data is essential for designing experiments and interpreting results.

ParameterValueSpeciesAdministrationReference
IC50 36 nM-In Vitro[3]
ED50 (IV) 0.063 µM/kgRatIntravenous[3]
ED50 (PO) 0.53 µM/kgRatOral[3]

Note: IC50 represents the concentration of an inhibitor required to inhibit 50% of the in vitro enzymatic activity. ED50 is the dose that produces a 50% maximal response in vivo.

ACE Signaling Pathway

The following diagram illustrates the central role of ACE in the renin-angiotensin system and the mechanism of action for ACE inhibitors like this compound.

ACE_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Cleavage ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degradation AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE This compound This compound (ACE Inhibitor) This compound->ACE Inhibits Assay_Workflow start Start culture Culture ACE-Expressing Cells (e.g., HUVECs) start->culture lyse Prepare Cell Lysate culture->lyse protein_quant Quantify Protein Concentration lyse->protein_quant plate_setup Prepare 96-Well Plate: - Blanks - Controls - this compound Dilutions protein_quant->plate_setup add_lysate Add Cell Lysate to Control and Inhibitor Wells plate_setup->add_lysate pre_incubate Pre-incubate at 37°C add_lysate->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading (Ex/Em = 320/405 nm) add_substrate->read_plate analyze Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Plot Dose-Response Curve read_plate->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end Data_Logic raw_data Raw Fluorescence Units (RFU) vs. Time velocity Calculate Reaction Velocity (ΔRFU / Δt) raw_data->velocity percent_inhibition Calculate Percent Inhibition for each this compound Concentration velocity->percent_inhibition dose_response Plot % Inhibition vs. log[this compound] percent_inhibition->dose_response ic50_calc Non-linear Regression (Sigmoidal Curve Fit) dose_response->ic50_calc final_ic50 IC50 Value of this compound ic50_calc->final_ic50

References

Ceronapril Formulation for Oral Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and preclinical evaluation of Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor, for oral administration in animal studies. The provided protocols are based on established methodologies and available data for this compound and other ACE inhibitors.

Introduction to this compound

This compound (also known as SQ 29,852) is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Its mechanism of action makes it a subject of interest in cardiovascular research. Preclinical studies in animal models are essential to determine its pharmacokinetic profile, efficacy, and safety when administered orally.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a suitable oral formulation. This compound is reported to be soluble in DMSO, and its intestinal absorption in rats is facilitated by a peptide carrier-mediated transport system, indicating good absorption characteristics.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₃N₂O₆P[1]
Molecular Weight 440.47 g/mol [1]
Predicted XLogP3 -0.7N/A
Solubility Soluble in DMSO[1]
Synonyms SQ 29,852, Ceranapril[1]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme. This interrupts the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation.

This compound Signaling Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  cleavage Renin Renin Renin->Angiotensinogen acts on AngII Angiotensin II AngI->AngII conversion ACE ACE (Angiotensin-Converting Enzyme) ACE->AngI This compound This compound This compound->ACE inhibits AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaRetention Sodium & Water Retention Aldosterone->NaRetention NaRetention->BloodPressure

Caption: this compound inhibits ACE, blocking Angiotensin II formation.

Oral Formulation Protocol for Rodent Studies

While specific formulations for this compound in published studies are not detailed, a general-purpose formulation suitable for oral gavage in rats can be prepared as follows. This protocol is designed to ensure uniform suspension and accurate dosing.

Objective: To prepare a this compound suspension for oral administration in rats.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Analytical balance

  • Spatula

Protocol:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, dose level (e.g., in mg/kg), and dosing volume (e.g., 5 mL/kg). Calculate the required mass of this compound and vehicle components.

  • Prepare the Vehicle:

    • Weigh the required amount of CMC powder.

    • In a beaker with a magnetic stir bar, slowly add the CMC powder to the purified water while stirring continuously to avoid clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder in a mortar with a pestle to a fine, uniform consistency.

    • Add a small volume of the 0.5% CMC vehicle to the mortar and mix with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the suspension to a beaker and continue to stir on a stir plate for at least 30 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the suspension at 2-8°C.

    • Before each use, stir the suspension thoroughly to ensure uniform distribution of this compound.

Pharmacodynamic and Pharmacokinetic Evaluation

In Vivo Pharmacodynamic Assessment (Inhibition of Angiotensin I Pressor Response)

This protocol is based on the methods described for evaluating the in vivo pharmacology of this compound.[3]

Objective: To determine the oral efficacy of a this compound formulation by measuring the inhibition of the pressor response to an angiotensin I challenge in conscious rats.

Experimental Workflow:

Pharmacodynamic Workflow AnimalPrep Animal Preparation (Catheter Implantation) Acclimation Acclimation Period AnimalPrep->Acclimation Baseline Establish Baseline (Angiotensin I Challenge) Acclimation->Baseline Dosing Oral Administration of this compound Baseline->Dosing PostDose Post-Dose Angiotensin I Challenges (at various time points) Dosing->PostDose Data Data Analysis (% Inhibition of Pressor Response) PostDose->Data

Caption: Workflow for assessing this compound's pharmacodynamics.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Preparation: Implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for angiotensin I administration). Allow for a recovery period.

  • Baseline Angiotensin I Challenge: In conscious, restrained rats, administer a bolus of angiotensin I (i.v.) and record the pressor (blood pressure) response.

  • This compound Administration: Administer the prepared this compound formulation via oral gavage at the desired dose.

  • Post-Dose Challenges: At various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), repeat the angiotensin I challenge and record the pressor response.

  • Data Analysis: Calculate the percentage inhibition of the angiotensin I-induced pressor response at each time point relative to the baseline response. Determine the ED₅₀ (the dose required to cause 50% of the maximal effect).

Table 2: In Vivo Efficacy of Orally Administered this compound in Rats

ParameterValueAnimal Model
ED₅₀ (Oral) 530 nmol/kgConscious, normotensive rats
Duration of Action Longer than an equimolar dose of captoprilRats

Data sourced from J Cardiovasc Pharmacol. 1990 Jul;16(1):121-7.[3]

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein catheters for blood sampling.

  • Dosing: Administer a single oral dose of the this compound formulation via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 3: Representative Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterUnitValueDescription
Dose mg/kgUser-definedSingle oral dose.
Cₘₐₓ ng/mLTo be determinedMaximum observed plasma concentration.
Tₘₐₓ hTo be determinedTime to reach Cₘₐₓ.
AUC₀₋ₜ ng·h/mLTo be determinedArea under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC₀₋ᵢₙf ng·h/mLTo be determinedArea under the plasma concentration-time curve from time 0 to infinity.
t₁/₂ hTo be determinedElimination half-life.
Bioavailability (F) %To be determinedThe fraction of the administered dose that reaches systemic circulation. Requires intravenous dosing data for comparison.

Note: Specific pharmacokinetic data for this compound is not widely available in the public domain. The values in Table 3 are placeholders and would be determined experimentally.

Conclusion

These application notes provide a framework for the formulation and preclinical oral evaluation of this compound in animal models. The provided protocols for formulation, pharmacodynamic assessment, and pharmacokinetic studies are based on standard practices and the available scientific literature on this compound. Researchers should adapt these protocols based on their specific experimental objectives and available resources.

References

Application Notes and Protocols for the Synthesis of Ceronapril Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing Ceronapril analogs, potent inhibitors of the Angiotensin-Converting Enzyme (ACE). The protocols outlined below are based on established methods for the synthesis of dicarboxylate-containing ACE inhibitors, such as lisinopril and enalapril, and have been adapted for the generation of a diverse range of this compound analogs.

Introduction to this compound and ACE Inhibition

This compound is a dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor. ACE is a key zinc-containing metalloproteinase in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, this compound and its analogs effectively lower blood pressure, making them valuable candidates for the treatment of hypertension and related cardiovascular diseases. The general structure of dicarboxylate ACE inhibitors features a zinc-binding carboxylate group, a C-terminal carboxylate mimic (often a proline or similar heterocyclic moiety), and a side chain that interacts with the enzyme's active site.[1][3] Structure-activity relationship (SAR) studies have shown that the stereochemistry and the nature of the substituents significantly influence the inhibitory potency.[4]

General Synthetic Strategy

The synthesis of this compound analogs typically involves two key transformations: a peptide coupling reaction to form an amide bond, followed by a reductive amination step to introduce the N-substituted ethylamine side chain. The general workflow is depicted below.

Synthetic_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_products Products A Protected Amino Acid (e.g., Boc-L-amino acid) S1 Peptide Coupling A->S1 B Proline Derivative (e.g., L-Proline methyl ester) B->S1 C Keto-acid Ester (e.g., Ethyl 2-oxo-4-phenylbutyrate) S3 Reductive Amination C->S3 P1 Protected Dipeptide S1->P1 Coupling Reagent (e.g., HBTU, PyBOP) S2 Deprotection P2 Dipeptide S2->P2 P3 Esterified this compound Analog S3->P3 Reducing Agent (e.g., NaBH3CN, H2/Pd-C) S4 Hydrolysis P4 Final this compound Analog S4->P4 P1->S2 e.g., TFA P2->S3 P3->S4 e.g., NaOH or HCl

General synthetic workflow for this compound analogs.

Data Presentation: Structure-Activity Relationship of ACE Inhibitors

The inhibitory activity of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of di- and tripeptide ACE inhibitors, illustrating the influence of amino acid composition on potency.[4][5]

Compound/Peptide SequenceIC50 (µM)Reference
Val-Tyr1.3[4]
Ile-Tyr1.8[4]
Val-Trp2.5[4]
Ile-Trp3.5[4]
Ala-Pro6.2[4]
Gly-Pro17.0[4]
Phe-Ala-Pro0.23[5]
Tyr-Pro-Phe0.54[5]
Val-Glu-Trp1.2[5]
Pro-His-Pro1.8[5]

Experimental Protocols

Protocol 1: Peptide Coupling for Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide intermediate, a crucial step in the generation of this compound analogs.

Materials:

  • N-Boc-protected L-amino acid (e.g., Boc-L-phenylalanine) (1.0 eq)

  • L-Proline methyl ester hydrochloride (1.0 eq)

  • HBTU (1.0 eq)

  • HOBt (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc-protected L-amino acid in a minimal amount of DMF.

  • In a separate flask, suspend L-Proline methyl ester hydrochloride in DCM.

  • To the proline suspension, add DIPEA and stir until the solution becomes clear.

  • Add the dissolved N-Boc-amino acid, HBTU, and HOBt to the proline solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Deprotection

Materials:

  • Protected Dipeptide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with DCM three times to remove residual TFA.

  • The resulting dipeptide TFA salt is typically used in the next step without further purification.

Protocol 3: Reductive Amination

This protocol details the coupling of the dipeptide with a keto-acid ester to form the core structure of the this compound analog.

Materials:

  • Dipeptide TFA salt (from Protocol 2) (1.0 eq)

  • Ethyl 2-oxo-4-phenylbutyrate (1.0 eq)

  • Sodium cyanoborohydride (NaBH3CN) (1.2 eq)

  • Methanol

  • Molecular sieves (4 Å)

Procedure:

  • Dissolve the dipeptide TFA salt and ethyl 2-oxo-4-phenylbutyrate in anhydrous methanol.

  • Add activated 4 Å molecular sieves to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Ester Hydrolysis

Materials:

  • Esterified this compound Analog (from Protocol 3)

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Dioxane

Procedure:

  • Dissolve the esterified this compound analog in a mixture of dioxane and water.

  • Add 1N NaOH solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture to pH 7 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the final this compound analog.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound analogs exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS). The following diagram illustrates the RAS cascade and the point of intervention by ACE inhibitors.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI ACE_Inhibitor This compound Analogs ACE_Inhibitor->ACE Inhibition

The Renin-Angiotensin System and ACE inhibition.

References

Application Note: Quantitative Determination of Ceronapril in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

AN-20251113

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor, in plasma samples. Two primary analytical methods are presented: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This note includes comprehensive procedures for plasma sample preparation, instrument parameters, and data analysis, designed to guide researchers in pharmacokinetic, toxicokinetic, and clinical monitoring studies.

Introduction

This compound (SQ 29,852) is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) to regulate blood pressure.[1] Accurate measurement of this compound concentrations in plasma is essential for evaluating its pharmacokinetic profile, assessing bioequivalence, and performing therapeutic drug monitoring. This application note details validated methodologies for the reliable quantification of this compound in biological matrices.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting ACE, the enzyme responsible for converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound This compound->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Experimental Protocols

Two primary methods for the quantification of this compound in plasma are detailed below. LC-MS/MS is recommended for studies requiring high sensitivity and throughput, while HPLC-UV offers a robust and more accessible alternative.

Method 1: LC-MS/MS for High-Sensitivity Quantification

This method provides high selectivity and sensitivity, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.

Protein precipitation is a rapid and effective technique for sample cleanup in bioanalysis.[2][3]

  • Thaw: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard (IS): Spike with 10 µL of an appropriate internal standard solution (e.g., a structurally similar, stable isotope-labeled this compound or another ACE inhibitor like Enalapril).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[4]

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

SPE provides a cleaner extract compared to PPT, reducing matrix effects and potentially improving assay robustness.[5] A mixed-mode cation exchange cartridge is often suitable for ACE inhibitors.[4]

  • Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30mg/1mL) with 1 mL of methanol followed by 1 mL of water.[4]

  • Pre-treat Sample: Dilute 100 µL of plasma with 900 µL of water containing 0.1% formic acid.[4] Add the internal standard.

  • Load: Load the diluted plasma onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute this compound and the IS with two 500 µL aliquots of 5% ammonium hydroxide in methanol.[4]

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) before injection.[4]

The following are typical starting parameters that should be optimized for this compound.

Parameter Typical Value
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound and IS standards. A precursor ion [M+H]⁺ and a stable product ion will be selected for quantification.
Source Temperature 150 °C
Desolvation Gas Temp 500 °C

Table 1: Example LC-MS/MS Method Parameters.

Method 2: HPLC-UV for Routine Analysis

This method is suitable for applications where the expected concentrations are within the µg/mL to high ng/mL range and where access to mass spectrometry is limited.

Either the Protein Precipitation or Solid-Phase Extraction protocol described in sections 3.1.1 and 3.1.2 can be used. For HPLC-UV, SPE is often preferred to obtain a cleaner sample and minimize interfering peaks.

Parameters should be optimized for the specific instrument and this compound's properties.

Parameter Typical Value
HPLC System Standard HPLC System with UV/Vis or DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.05% TFA in water).[6]
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Injection Volume 20 - 50 µL
Detection UV detector set at a wavelength of maximum absorbance for this compound (typically determined by UV scan, e.g., ~210-225 nm for similar compounds).

Table 2: Example HPLC-UV Method Parameters.

Experimental Workflow and Data Analysis

The overall process from sample receipt to final concentration determination follows a structured workflow.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (Unknown, Calibrator, QC) Spike Spike Internal Standard (IS) Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Final_Extract Final Extract in Reconstitution Solvent Extract->Final_Extract Inject Inject into LC-MS/MS or HPLC Final_Extract->Inject Acquire Acquire Data (Chromatograms) Inject->Acquire Integrate Integrate Peak Areas (Analyte and IS) Acquire->Integrate Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Curve Calculate Calculate Unknown Concentrations Curve->Calculate

Caption: General workflow for this compound quantification in plasma samples.

Data Analysis Steps:
  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate Ratios: Determine the peak area ratio (this compound Area / Internal Standard Area).

  • Calibration Curve: Plot the peak area ratio versus the known concentration for the calibration standards. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

  • Quantify Unknowns: Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown and QC samples based on their measured peak area ratios.

Method Validation and Performance Characteristics

A bioanalytical method must be validated to ensure its reliability. Based on data for similar ACE inhibitors, the following performance characteristics can be expected.[7][8][9]

Parameter LC-MS/MS HPLC-UV Comment
Lower Limit of Quant. (LLOQ)0.5 - 10 ng/mL[7][8]20 - 100 ng/mLThe lowest concentration measured with acceptable precision and accuracy.
Linearity Range 0.5 - 500 ng/mL[8][9]20 - 2000 ng/mLThe range over which the assay is accurate, precise, and linear.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Closeness of measured values to the true value.
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)The degree of scatter between a series of measurements.
Recovery > 80%[3]> 75%The efficiency of the extraction process. Should be consistent and reproducible.
Matrix Effect Should be assessed and minimizedLess common but possibleThe alteration of analyte response due to co-eluting substances from the sample matrix.

Table 3: Typical Performance Characteristics for Bioanalytical Methods.

Method Selection Guide

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study.

Decision_Tree Start Start: Need to Measure This compound in Plasma Sensitivity Is High Sensitivity Required? (e.g., < 20 ng/mL) Start->Sensitivity LCMS Use LC-MS/MS Method Sensitivity->LCMS Yes Specificity Are Metabolites or Interfering Drugs a Concern? Sensitivity->Specificity No HPLC Use HPLC-UV Method Throughput Is High Throughput (>100 samples/day) Needed? Throughput->LCMS Yes Throughput->HPLC No Specificity->LCMS Yes Specificity->Throughput No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound in plasma. The LC-MS/MS method offers superior sensitivity and specificity, making it the gold standard for pharmacokinetic and bioequivalence studies. The HPLC-UV method serves as a cost-effective and accessible alternative for applications where lower sensitivity is acceptable. Proper method validation is critical before implementation to ensure the generation of high-quality, reproducible data for research and drug development.

References

Application Notes and Protocols for Long-Term Ceronapril Treatment in Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Ceronapril is presented here as a representative Angiotensin-Converting Enzyme (ACE) inhibitor. The following protocols and data are based on established methodologies for the clinical investigation of ACE inhibitors in the long-term management of hypertension.

Introduction

This compound is a potent and selective inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3] This action leads to vasodilation and a reduction in blood pressure.[1][3] Furthermore, the inhibition of angiotensin II production also decreases the secretion of aldosterone, which reduces sodium and water retention, further contributing to the antihypertensive effect.[1][2] These mechanisms make this compound a cornerstone in the management of hypertension. Long-term studies are crucial to establish the sustained efficacy, safety, and potential for cardiovascular risk reduction with this compound treatment.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Na+ & H2O Retention Increased_BP Increased Blood Pressure Kidney->Increased_BP Blood_Vessels->Increased_BP Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE Study_Workflow Screening Screening & Eligibility Assessment (n=~500) Washout Washout Period (2 weeks) Screening->Washout Randomization Randomization (n=400) Washout->Randomization Group_A Group A: this compound (10 mg/day) (n=200) Randomization->Group_A Group_B Group B: Placebo (n=200) Randomization->Group_B FollowUp Follow-up Visits (Months 1, 3, 6, 12, 18, 24) Group_A->FollowUp Group_B->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

References

Application Notes and Protocols for Ceronapril in Models of Renal Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (also known as SQ 29,852) is an orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2] ACE inhibitors as a class are a cornerstone in the management of renal diseases, primarily due to their ability to block the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the pathophysiology of progressive kidney damage.[3][4] By inhibiting ACE, these agents decrease the production of angiotensin II, a potent vasoconstrictor, which in turn reduces intraglomerular pressure and systemic blood pressure.[4][5] This mechanism helps to alleviate proteinuria and slow the progression of renal fibrosis and glomerulosclerosis.[6][7] While extensive data exists for other ACE inhibitors like lisinopril and enalapril in various renal disease models, specific studies on this compound in this context are limited. However, based on its mechanism of action and data from hypertensive models, its application in models of renal disease can be extrapolated.

These application notes provide an overview of the potential use of this compound in preclinical models of renal disease, detailing its mechanism of action, relevant signaling pathways, and generalized experimental protocols based on established models for ACE inhibitors.

Mechanism of Action and Signaling Pathways

This compound, by inhibiting the angiotensin-converting enzyme, primarily impacts the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and renal hemodynamics. In the context of renal disease, overactivation of RAAS contributes to hypertension, glomerular hyperfiltration, inflammation, and fibrosis.[8][9]

The key signaling pathway affected by this compound is the RAAS cascade:

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE This compound This compound (ACE Inhibitor) This compound->ACE Inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction (Efferent Arteriole) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Inflammation_Fibrosis Inflammation & Fibrosis (e.g., via TGF-β) AT1_Receptor->Inflammation_Fibrosis Increased_Glomerular_Pressure Increased Intraglomerular Pressure & Proteinuria Vasoconstriction->Increased_Glomerular_Pressure Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_Glomerular_Pressure Renal_Damage Progressive Renal Damage Inflammation_Fibrosis->Renal_Damage Increased_Glomerular_Pressure->Renal_Damage

Diagram 1: this compound's mechanism of action within the RAAS pathway.

Quantitative Data from Preclinical Studies

Table 1: Renal Hemodynamic Effects of this compound in Normotensive Dogs

ParameterVehicle ControlThis compound% Change
Renal Plasma FlowBaselineSignificant IncreaseData not quantified
Glomerular Filtration Rate (GFR)BaselineSignificant IncreaseData not quantified

Data extrapolated from a study on the in vivo pharmacology of this compound (SQ 29,852) which noted significant increases in these parameters in conscious female dogs.[1]

Table 2: Representative Effects of ACE Inhibitors in Animal Models of Renal Disease

ModelACE InhibitorKey FindingsReference
Diabetic Nephropathy (Streptozotocin-induced rats) Lisinopril- Decreased proteinuria- Reduced urinary MCP-1 levels- Improved creatinine clearance[7]
Progressive Glomerulosclerosis (Munich Wistar Fromter rats) Lisinopril- Normalized proteinuria- Stabilized serum creatinine- Reduced glomerulosclerosis from affecting nearly all glomeruli to only 23%- Increased glomerular mass spared from sclerosis from 46.9% to 65.5%[6]
X-linked Hereditary Nephritis (Samoyed-cross dogs) Enalapril- Decreased proteinuria- Delayed the increase in serum creatinine- Increased survival time by 36%[5]
Diabetic Nephropathy (Transgenic (mRen-2)27 rat) Perindopril- Lowered systolic blood pressure- Retarded the decline in renal function- Reduced glomerulosclerosis index[10]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in common preclinical models of renal disease. These are based on established methodologies for other ACE inhibitors.

Model 1: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This model is widely used to study type 1 diabetic kidney disease.[11]

Objective: To assess the effect of this compound on the development and progression of diabetic nephropathy.

Experimental Workflow:

STZ_Workflow Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, 1 week) Induction Induction of Diabetes (Single i.p. injection of STZ, 50-65 mg/kg) Acclimatization->Induction Confirmation Confirmation of Diabetes (Blood glucose > 250 mg/dL after 72h) Induction->Confirmation Grouping Randomization into Groups (e.g., n=8-10/group) Confirmation->Grouping Control Diabetic Control (Vehicle) Grouping->Control Ceronapril_Low This compound Low Dose Grouping->Ceronapril_Low Ceronapril_High This compound High Dose Grouping->Ceronapril_High Healthy Healthy Control (Non-diabetic + Vehicle) Grouping->Healthy Treatment Treatment Period (e.g., 8-12 weeks, daily oral gavage) Control->Treatment Ceronapril_Low->Treatment Ceronapril_High->Treatment Healthy->Treatment Monitoring Weekly/Bi-weekly Monitoring (Body weight, blood glucose, blood pressure) Treatment->Monitoring Urine_Collection 24h Urine Collection (Metabolic cages at baseline and end of study) Treatment->Urine_Collection Sacrifice Euthanasia & Tissue Collection (Blood and kidneys) Treatment->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Diagram 2: Experimental workflow for testing this compound in a diabetic nephropathy model.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound (SQ 29,852)

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Blood glucose meter

  • Blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Induction of Diabetes: Dissolve STZ in cold citrate buffer immediately before use. Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight) to overnight-fasted rats.

  • Confirmation: Monitor blood glucose levels 72 hours post-injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment: Randomly assign diabetic animals to the following groups:

    • Diabetic Control (Vehicle)

    • This compound Low Dose (e.g., 10 mg/kg/day, p.o.)

    • This compound High Dose (e.g., 30 mg/kg/day, p.o.) A group of non-diabetic, age-matched rats serves as a healthy control.

  • Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (typically 8-12 weeks).

  • Monitoring and Sample Collection:

    • Measure body weight and blood glucose weekly.

    • Measure systolic blood pressure bi-weekly.

    • At baseline and at the end of the study, place rats in metabolic cages for 24-hour urine collection to measure urine volume, albumin, and creatinine.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis. Perfuse and collect the kidneys. One kidney can be fixed in 10% formalin for histological analysis (H&E, PAS, Masson's trichrome staining), and the other can be snap-frozen for molecular analysis (e.g., Western blot for TGF-β, fibronectin).

Endpoints for Analysis:

  • Renal Function: Albumin-to-creatinine ratio (ACR), 24h urinary albumin excretion, serum creatinine, BUN, creatinine clearance.

  • Hemodynamics: Systolic blood pressure.

  • Histopathology: Glomerulosclerosis index, tubulointerstitial fibrosis score.

  • Molecular Markers: Renal expression of fibrotic markers (e.g., TGF-β, collagen IV, fibronectin) and inflammatory markers (e.g., MCP-1).

Model 2: 5/6 Nephrectomy (Ablation) Model of Chronic Kidney Disease (CKD)

This model mimics progressive renal failure due to a reduction in renal mass.[11][12]

Objective: To evaluate the effect of this compound on the progression of non-diabetic chronic kidney disease.

Procedure:

  • Surgical Procedure: Perform a two-step surgical procedure on anesthetized rats. In the first step, two-thirds of the left kidney is removed (or the upper and lower poles are ligated). After a one-week recovery period, a right total nephrectomy is performed.

  • Post-operative Care and Treatment: Allow animals to recover for 1-2 weeks to allow compensatory renal changes to stabilize. Then, randomize them into treatment groups (Vehicle control, this compound low dose, this compound high dose) and begin daily oral administration for 8-16 weeks.

  • Monitoring and Analysis: Follow the same monitoring, sample collection, and analysis procedures as described for the STZ model. Key endpoints include changes in proteinuria, serum creatinine, BUN, blood pressure, and histological evidence of glomerulosclerosis and interstitial fibrosis.

Logical Relationship of this compound's Therapeutic Effect

The therapeutic rationale for using this compound in renal disease models is based on a clear cause-and-effect relationship stemming from its primary pharmacological action.

Logical_Relationship This compound This compound Administration ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition AngII_Reduction Reduced Angiotensin II Production ACE_Inhibition->AngII_Reduction Efferent_Vasodilation Efferent Arteriole Vasodilation AngII_Reduction->Efferent_Vasodilation BP_Reduction Systemic Blood Pressure Reduction AngII_Reduction->BP_Reduction Aldo_Reduction Reduced Aldosterone Secretion AngII_Reduction->Aldo_Reduction Anti_Fibrotic Anti-inflammatory & Anti-fibrotic Effects (Reduced TGF-β, etc.) AngII_Reduction->Anti_Fibrotic Glomerular_Pressure_Reduction Decreased Intraglomerular Pressure Efferent_Vasodilation->Glomerular_Pressure_Reduction BP_Reduction->Glomerular_Pressure_Reduction Aldo_Reduction->Anti_Fibrotic Proteinuria_Reduction Reduced Proteinuria Glomerular_Pressure_Reduction->Proteinuria_Reduction Renoprotection Renoprotection (Slowing of CKD Progression) Proteinuria_Reduction->Renoprotection Anti_Fibrotic->Renoprotection

Diagram 3: Logical flow from this compound administration to renoprotection.

Conclusion

This compound, as an ACE inhibitor, holds significant potential for therapeutic intervention in renal disease. While direct experimental evidence in chronic renal disease models is limited, the well-established benefits of ACE inhibitors as a class provide a strong rationale for its application. The protocols and pathways described herein offer a framework for researchers to design and conduct studies to elucidate the specific effects of this compound in various models of renal disease, contributing to the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Improving the stability of Ceronapril in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of Ceronapril in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like many ACE inhibitors, is primarily influenced by pH, temperature, and exposure to light.[1][2][3] Oxidizing agents can also contribute to its degradation.[4] Generally, lower temperatures and protection from light are recommended for storage of this compound solutions.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: this compound exhibits its highest stability in acidic conditions.[5] As the pH increases towards neutral and alkaline conditions, the rate of degradation through hydrolysis and cyclization increases significantly.[1][6] For short-term storage and experimental use, maintaining the pH between 2.0 and 4.0 is recommended.

Q3: What are the main degradation products of this compound?

A3: this compound primarily degrades via two pathways:

  • Hydrolysis: The ester group in this compound is susceptible to hydrolysis, leading to the formation of Ceronaprilat (the active di-acid metabolite) and the corresponding alcohol.

  • Intramolecular Cyclization (Diketopiperazine formation): this compound can undergo internal cyclization to form a diketopiperazine (DKP) derivative.[6] This is a common degradation pathway for ACE inhibitors containing a dipeptide-like structure.[7]

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most effective method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][8] This technique allows for the separation and quantification of intact this compound from its major degradation products.[9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. Inappropriate pH: The solution pH may be neutral or alkaline, accelerating hydrolysis and cyclization.[6]Adjust the pH of the solution to a range of 2.0-4.0 using a suitable acidic buffer (e.g., phosphate or citrate buffer).
High Storage Temperature: Samples are being stored at room temperature or higher for extended periods.[2][4]Store stock solutions and samples at 2-8°C. For long-term storage, consider freezing at -20°C or below after flash-freezing in liquid nitrogen.
Exposure to Light: Photodegradation can occur with prolonged exposure to UV or ambient light.[3]Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unknown peaks in the chromatogram. Formation of Degradation Products: These are likely the hydrolysis product (Ceronaprilat) and the diketopiperazine (DKP) derivative.[6]Use LC-MS to identify the molecular weights of the unknown peaks and confirm their identity.[9] Compare the retention times with reference standards of potential degradation products if available.
Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidation.[4]Degas solvents before preparing solutions. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions.
Inconsistent results between experimental replicates. Variable Sample Handling: Inconsistent timing, temperature, or pH during sample preparation.Standardize all sample preparation steps. Use a consistent buffer system and ensure all samples are processed under the same temperature and light conditions.
Contamination of Glassware: Residual basic or acidic contaminants on glassware can alter the micro-pH of the solution.Use thoroughly cleaned and rinsed glassware. Consider silanizing glassware to minimize surface interactions.

Quantitative Data on this compound Degradation

The following tables summarize the degradation kinetics of this compound under various conditions. The data follows a pseudo-first-order kinetic model.

Table 1: Effect of pH on the Degradation Rate Constant (k) of this compound at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.01546.2
4.00.04515.4
6.80.2103.3
8.00.5501.3

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 6.8

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)
40.01069.3
250.0957.3
400.2103.3
600.8500.8

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Testing

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the desired buffer or solvent system.

  • For the stability study, dilute the stock solution to the target concentration (e.g., 100 µg/mL) in the appropriate pH buffers.

  • Store the samples under the desired temperature and light conditions.

  • At each time point, withdraw an aliquot and dilute it with the initial mobile phase if necessary to fall within the standard curve range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Create a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the samples at each time point using the standard curve.

  • Plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the pseudo-first-order degradation rate constant (-k).

Visualizations

G cluster_0 This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Ester Cleavage) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Cyclization Intramolecular Cyclization This compound->Cyclization Heat / pH Ceronaprilat Ceronaprilat (Di-acid) Hydrolysis->Ceronaprilat DKP Diketopiperazine (DKP) Cyclization->DKP G cluster_1 Experimental Workflow for Stability Study prep 1. Prepare this compound Solution in Test Buffers stress 2. Incubate Under Stress Conditions (Temp, pH, Light) prep->stress sample 3. Withdraw Samples at Time Points (t₀, t₁, t₂...) stress->sample hplc 4. Analyze by HPLC-UV sample->hplc data 5. Quantify this compound and Degradants hplc->data kinetics 6. Determine Degradation Kinetics data->kinetics

References

Ceronapril Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ceronapril is a phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor that has been investigated but was never brought to market.[1] The following guide is a compilation of information based on available synthetic routes and general knowledge of similar chemical processes. It is intended for research and development professionals and should be used as a supplementary resource for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound involves a multi-step process that can be broadly categorized into the formation of the core structure by coupling protected amino acid derivatives, followed by the introduction of the phosphonate group and final deprotection steps. A common route involves the reaction of a protected 6-amino-2(S)-hydroxyhexanoic acid with L-proline benzyl ester, followed by esterification with 4-phenylbutylphosphonous acid, oxidation, and final debenzylation.

Q2: What are the critical starting materials for this compound synthesis?

A2: The key precursors for the synthesis are L-lysine, L-proline benzyl ester, and 4-phenylbutylphosphonous acid. The stereochemical purity of L-lysine and L-proline derivatives is crucial for the final product's efficacy and safety.

Q3: What are the most common analytical techniques used to monitor the synthesis and purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and assessing the purity of intermediates and the final product.[2][3] Other useful techniques include Thin Layer Chromatography (TLC) for quick reaction checks, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.[4]

Troubleshooting Guide: this compound Synthesis

This guide addresses potential issues that may arise during the synthesis of this compound, based on a known synthetic pathway.

Diagram: this compound Synthesis Workflow

G cluster_0 Step 1: Preparation of Protected Hydroxy Acid cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Phosphonylation and Oxidation cluster_3 Step 4: Deprotection Lysine L-Lysine (I) NaNO2 NaNO2 / H2SO4 Lysine->NaNO2 HydroxyAcid 6-amino-2(S)-hydroxyhexanoic acid (II) NaNO2->HydroxyAcid CbzCl Benzyl Chloroformate HydroxyAcid->CbzCl ProtectedAcid N-benzyloxycarbonyl derivative (III) CbzCl->ProtectedAcid Coupling DCC / HBT ProtectedAcid->Coupling ProlineEster L-Proline Benzyl Ester (IV) ProlineEster->Coupling Dipeptide Acylated Proline Ester (V) Coupling->Dipeptide Esterification DCC / DMAP Dipeptide->Esterification PhosphonousAcid 4-phenylbutylphosphonous acid (VI) PhosphonousAcid->Esterification PhosphoniteEster Intermediate Esterification->PhosphoniteEster Oxidation NaIO4 PhosphoniteEster->Oxidation PhosphonateEster Protected Phosphonic Ester (VIII) Oxidation->PhosphonateEster Hydrogenation H2 / Pd/C PhosphonateEster->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: A simplified workflow for the synthesis of this compound.

Problem Potential Cause Troubleshooting Suggestions
Low yield in Step 1 (Hydroxy acid formation) Incomplete diazotization of L-lysine.Ensure the reaction temperature is kept low (0-5 °C) to prevent decomposition of the diazonium salt. Add NaNO2 solution slowly.
Side reactions due to unstable diazonium salt.Use freshly prepared reagents. Monitor the reaction closely by TLC.
Low yield in Step 2 (Peptide coupling) Incomplete activation of the carboxylic acid.Use fresh DCC and HBT. Ensure anhydrous conditions as DCC is moisture-sensitive.
Epimerization at the chiral center.Keep the reaction temperature low. Consider using alternative coupling reagents known to suppress racemization (e.g., HATU, HOBt/EDC).
Formation of N-acylurea byproduct from DCC.Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) before workup.
Low yield in Step 3 (Phosphonylation) Incomplete esterification.Use a slight excess of the phosphonous acid and coupling agents. Ensure anhydrous conditions. DMAP is an effective catalyst, but reaction time may need to be optimized.
Over-oxidation or side reactions during oxidation.Add the oxidizing agent (NaIO4) portion-wise and monitor the reaction progress carefully. Maintain a controlled temperature.
Incomplete deprotection in Step 4 Inactive catalyst (Pd/C).Use fresh, high-quality catalyst. Ensure the reaction system is properly flushed with hydrogen.
Catalyst poisoning.Ensure starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Incomplete reaction.Increase hydrogen pressure or reaction time. Monitor by HPLC to confirm the disappearance of the starting material.

Troubleshooting Guide: this compound Purification

Diagram: Purification Troubleshooting Logic

G start Crude this compound check_purity Assess Purity (HPLC, TLC) start->check_purity is_pure Purity > 98%? check_purity->is_pure final_product Final Product is_pure->final_product Yes identify_impurities Identify Impurities (MS, NMR) is_pure->identify_impurities No crystallization Crystallization crystallization->check_purity chromatography Column Chromatography chromatography->check_purity prep_hplc Preparative HPLC prep_hplc->check_purity diastereomers Diastereomers? identify_impurities->diastereomers starting_materials Unreacted Starting Materials? identify_impurities->starting_materials byproducts Reaction Byproducts? identify_impurities->byproducts diastereomers->prep_hplc starting_materials->chromatography byproducts->chromatography

Caption: A logical workflow for troubleshooting this compound purification.

Problem Potential Cause Troubleshooting Suggestions
Presence of diastereomers Epimerization during the peptide coupling step.Optimize the coupling reaction to minimize racemization. Use chiral chromatography (e.g., preparative HPLC with a chiral stationary phase) for separation.
Residual starting materials Incomplete reaction in the final steps.Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry. Use column chromatography with an appropriate solvent system for removal.
Byproducts from coupling reagents Dicyclohexylurea (DCU) from DCC is a common impurity.Most of the DCU can be removed by filtration as it is insoluble in many organic solvents. Further purification can be achieved by column chromatography.
Broad or tailing peaks in HPLC Interaction of the phosphonate group with the stationary phase.Use a mobile phase with a suitable pH and ionic strength to suppress ionization of the phosphonate and carboxyl groups. Consider using an ion-pairing agent.
Difficulty in crystallization Presence of impurities that inhibit crystal formation.Purify the product to a higher degree using chromatography before attempting crystallization. Screen a variety of solvents and solvent mixtures.
Product instability Degradation of the final product.Store the purified this compound under inert atmosphere at low temperatures, protected from light and moisture.

Key Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Peptide Coupling of N-benzyloxycarbonyl-6-amino-2(S)-hydroxyhexanoic acid (III) and L-proline benzyl ester (IV)
  • Dissolve compound (III) (1 equivalent) and L-proline benzyl ester (IV) (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or DMF).

  • Add 1-hydroxybenzotriazole (HBT) (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrogenolysis for Deprotection
  • Dissolve the protected phosphonic ester (VIII) in a suitable solvent (e.g., methanol or ethanol).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization or preparative HPLC.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative data for the synthesis of this compound, based on typical yields for similar reactions. Actual results may vary.

Step Reaction Typical Yield (%) Typical Purity (%)
1Hydroxylation & Protection60 - 75> 95
2Peptide Coupling70 - 85> 90
3Phosphonylation & Oxidation50 - 65> 85
4Deprotection85 - 95> 98 (after purification)
Overall - 18 - 35 > 98

References

Technical Support Center: Optimizing Ceronapril Dosage for Maximal ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage of Ceronapril for maximal Angiotensin-Converting Enzyme (ACE) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an Angiotensin-Converting Enzyme (ACE) inhibitor. ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for converting Angiotensin I to Angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention, increasing blood pressure. This compound competitively inhibits ACE, leading to reduced levels of Angiotensin II. This results in vasodilation (widening of blood vessels) and decreased aldosterone secretion, thereby lowering blood pressure. Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator. By inhibiting ACE, this compound increases bradykinin levels, which further contributes to its hypotensive effect.[1]

Q2: How do I determine the optimal dosage of this compound for my in vitro experiments?

A2: The optimal dosage is typically determined by performing a dose-response curve and calculating the IC50 value (the concentration of an inhibitor where the response is reduced by half). You will need to test a range of this compound concentrations in your ACE inhibition assay. The goal is to find the concentration that gives maximal inhibition without causing off-target effects or cytotoxicity in your experimental system.

Q3: What are common solvents for dissolving this compound and what precautions should I take?

A3: If this compound is not water-soluble, you can use dimethyl sulfoxide (DMSO) or ethanol to dissolve it. It is crucial to ensure that the final concentration of the solvent in your assay is low, typically less than 1%, as higher concentrations can interfere with the enzymatic reaction.[1]

Q4: Can the pH of my sample solution affect the ACE inhibition assay?

A4: Yes, the pH of the sample solution is critical. If your sample is highly acidic, it can cause the substrate buffer to precipitate. The pH of the solution should be adjusted to 5.0 or above to ensure accurate measurement.[1]

Q5: Are there any known interfering substances I should be aware of?

A5: Yes, substances like ascorbic acid can interfere with some colorimetric assays by reducing the indicator solution. Ensure that the final concentration of ascorbic acid in your sample solution is less than 0.01% (w/v).[1] Also, if your sample contains insoluble material, it should be removed by centrifugation or filtration before starting the assay.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Pipetting errors, improper mixing of reagents.Ensure accurate pipetting and thorough mixing of all solutions. Use calibrated pipettes and consider using automated pipetting systems for improved consistency.[1]
Low or no ACE inhibition observed Incorrect this compound concentration, degraded enzyme or substrate, improper assay conditions.Verify the concentration of your this compound stock solution. Prepare fresh enzyme and substrate solutions.[2] Ensure the assay is performed at the optimal temperature (typically 37°C) and pH (typically 8.3).[2][3]
Precipitate formation in wells Sample is not fully dissolved, or the pH of the sample is too low.Centrifuge or filter your sample to remove any insoluble material.[1] Adjust the pH of your sample solution to 5.0 or higher.[1]
High background signal in blank wells Contamination of reagents or microplate, substrate auto-hydrolysis.Use fresh, high-purity reagents and sterile microplates. Run a substrate-only control to check for auto-hydrolysis.
Inconsistent IC50 values across experiments Variations in experimental conditions (incubation time, temperature), different batches of reagents.Standardize all experimental parameters. Record batch numbers of all reagents used for traceability.

Experimental Protocols

Protocol: Determination of IC50 for this compound using a Fluorometric Assay

This protocol is based on the principle that the fluorescence generated from the hydrolysis of a fluorogenic substrate by ACE is proportional to the ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay Buffer (e.g., 0.150 M Tris buffer with 1.125 M NaCl, pH 8.3)[2]

  • This compound

  • 96-well black opaque microplate

  • Microplate reader with fluorescence capabilities (Excitation: 320 nm, Emission: 405 nm)[4]

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 1 U/mL in 50% glycerol) and store at -20°C.[2]

    • Prepare the Assay Buffer and store at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of concentrations to be tested.

    • Prepare the fluorogenic substrate solution in Assay Buffer.[2]

  • Assay Setup (in a 96-well plate): [4]

    • Blank wells: Add 80 µL of ultrapure water.[2]

    • Control wells (100% ACE activity): Add 40 µL of ultrapure water and 40 µL of ACE working solution.[2]

    • Sample wells: Add 40 µL of each this compound dilution and 40 µL of ACE working solution.[2]

    • Sample Blank wells: Add 40 µL of each this compound dilution and 40 µL of ultrapure water.[2]

  • Incubation: Incubate the plate at 37°C for 5 minutes.[4]

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells except the Blank wells.[4]

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence every minute for 5-10 minutes at 37°C.[4]

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Subtract the rate of the Sample Blank from the rate of the corresponding Sample well.

    • Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Control)] x 100

    • Plot the % Inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Data Presentation

Table 1: Example Data Structure for this compound IC50 Determination

This compound Concentration (nM)% ACE Inhibition (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 3.2
10085.1 ± 1.8
100098.6 ± 0.9
IC50 (nM) [Calculated Value]

Visualizations

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (ACE, Substrate, Buffers) Setup_Plate Set up 96-well Plate (Controls & Samples) Prep_Reagents->Setup_Plate Prep_this compound Prepare this compound Serial Dilutions Prep_this compound->Setup_Plate Incubate Pre-incubate at 37°C Setup_Plate->Incubate Add_Substrate Initiate Reaction (Add Substrate) Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Enhancing the Selectivity of Ceronapril for ACE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of Ceronapril, a potent, orally active phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the rationale for enhancing the selectivity of this compound for ACE?

A1: Somatic Angiotensin-Converting Enzyme (ACE) has two homologous catalytic domains: the N-domain and the C-domain, which possess distinct physiological functions. The C-domain is primarily responsible for blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II.[3][4] The N-domain is involved in other processes, such as the regulation of hematopoietic stem cell proliferation.[3] Most current ACE inhibitors, including this compound, are not highly selective for either domain, which can lead to off-target effects and side effects.[3][5] Enhancing the selectivity of this compound, particularly for the C-domain, could lead to more targeted therapeutic effects with an improved safety profile.[4]

Q2: What structural features of ACE can be exploited to improve inhibitor selectivity?

A2: The selectivity of ACE inhibitors for the N- and C-domains is governed by subtle differences in the amino acid residues within their active sites.[3] A key region for conferring selectivity is the S2 subsite.[6] Designing inhibitors that form specific interactions with non-conserved amino acid residues in this subsite is a rational strategy for achieving domain selectivity.[6][7] For instance, the presence of a bulky P1 group and a larger P1' side chain in an inhibitor can enhance C-domain selectivity.[5]

Q3: Are there known quantitative differences in selectivity among ACE inhibitors?

A3: Yes, different ACE inhibitors exhibit varying degrees of selectivity for the N- and C-domains. For example, Lisinopril has been shown to be more selective for the C-domain.[8] Another inhibitor, keto-ACE, demonstrates significantly greater inhibition of the C-domain compared to the N-domain.[3] Quantitative data for selected ACE inhibitors are summarized in the table below.

Data Presentation

Table 1: Domain Selectivity of Various ACE Inhibitors

InhibitorN-Domain Ki (nM)C-Domain Ki (nM)C/N Selectivity Factor (Ki,N / Ki,C)Reference
Lisinopril1.00.110[8]
Lisinopril-NTA200.633.3[8]
Lisinopril-GGH27006304.3[8]
Keto-ACE--~38-47 fold more inhibitory to C-domain[3]

Ki (inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency. The C/N selectivity factor indicates the preference for the C-domain.

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments to assess the selectivity of this compound and offers troubleshooting guidance for common issues.

Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the N- and C-domains of ACE.

Materials:

  • Recombinant human N-domain and C-domain of ACE

  • Fluorogenic ACE substrate (e.g., Abz-SDK(Dnp)P-OH for the N-domain)[8]

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 10 µM ZnCl2)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)[9]

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in the appropriate solvent (e.g., ultrapure water or DMSO) to create a stock solution.

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer.

    • Prepare working solutions of the N-domain and C-domain of ACE in Assay Buffer.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Setup (in triplicate):

    • To the wells of a 96-well plate, add:

      • Assay Buffer (for blank)

      • ACE solution and Assay Buffer (for control - no inhibitor)

      • ACE solution and this compound dilution

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at 320 nm excitation and 405 nm emission over a set period (e.g., 30 minutes) in kinetic mode.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide for Fluorometric ACE Assay

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence Autofluorescence from the sample (e.g., urine) or the inhibitor compound itself.[10]Run a sample blank containing the sample/inhibitor and substrate but no enzyme. Subtract the blank fluorescence from the sample readings. Dilute the sample if necessary.
Low signal or no enzyme activity Inactive enzyme (improper storage or handling). Incorrect buffer pH or composition. Substrate degradation.Ensure proper storage of the enzyme at -20°C or -80°C. Verify the pH and composition of the assay buffer. Prepare fresh substrate solution for each experiment.
Inconsistent results between replicates Pipetting errors. Incomplete mixing of reagents. Temperature fluctuations.Use calibrated pipettes and ensure proper pipetting technique. Gently mix the plate after adding reagents. Ensure uniform temperature across the plate during incubation.
Precipitation in wells Low solubility of the test compound in the assay buffer. High concentration of organic solvent (e.g., DMSO).Test the solubility of this compound in the assay buffer beforehand. Keep the final concentration of organic solvents low (typically <1%).[11]
Protocol 2: Structural Modification of this compound for Enhanced Selectivity

This section outlines a conceptual workflow for rationally designing and synthesizing this compound analogs with improved selectivity.

Workflow:

  • Computational Modeling:

    • Utilize molecular docking simulations to model the binding of this compound to the active sites of both the N- and C-domains of ACE.[7]

    • Analyze the interactions, paying close attention to the S2 subsite, to identify key residues that differ between the two domains.

  • Rational Design of Analogs:

    • Based on the modeling, propose structural modifications to the this compound scaffold. For phosphonate inhibitors, focus on altering the R, Y, and X groups in the general structure R-Y-P(O)(OH)-X-CH(CH3)-CO-Pro to exploit differences in the S1 and S2 subsites.[12]

    • Consider introducing bulkier hydrophobic groups to interact favorably with specific residues in the C-domain's S2 subsite.

  • Chemical Synthesis:

    • Synthesize the designed this compound analogs using appropriate organic chemistry techniques.

  • In Vitro Screening:

    • Screen the synthesized analogs for their inhibitory activity against the N- and C-domains of ACE using the fluorometric assay described in Protocol 1.

  • Selectivity Determination:

    • Calculate the IC50 values for each analog against both domains and determine the C/N selectivity ratio.

  • Iterative Optimization:

    • Based on the screening results, further refine the structural modifications to optimize selectivity.

Visualizations

The following diagrams illustrate key concepts and workflows described in this technical support center.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation Bradykinin->ACE Inactive_Fragments Inactive_Fragments ACE->Angiotensin_II Conversion ACE->Inactive_Fragments Degradation This compound This compound This compound->ACE Inhibits

Caption: The Renin-Angiotensin System and the mechanism of action of this compound.

Experimental_Workflow cluster_Design Design & Synthesis cluster_Screening Screening & Analysis Computational_Modeling Computational Modeling (Docking of this compound) Rational_Design Rational Design of Analogs (Focus on S2 subsite) Computational_Modeling->Rational_Design Chemical_Synthesis Chemical Synthesis Rational_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (Fluorometric Assay) Chemical_Synthesis->In_Vitro_Screening IC50_Determination IC50 Determination (N- and C-domains) In_Vitro_Screening->IC50_Determination Selectivity_Analysis Selectivity Analysis (Calculate C/N Ratio) IC50_Determination->Selectivity_Analysis Selectivity_Analysis->Rational_Design Iterative Optimization

Caption: Workflow for enhancing this compound selectivity.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Pipetting Pipetting Error? Start->Check_Pipetting Check_Reagents Reagent Issue? Check_Pipetting->Check_Reagents No Recalibrate Recalibrate Pipettes & Review Technique Check_Pipetting->Recalibrate Yes Check_Sample Sample Interference? Check_Reagents->Check_Sample No Prepare_Fresh Prepare Fresh Buffers, Substrate & Enzyme Check_Reagents->Prepare_Fresh Yes Run_Blanks Run Sample Blanks & Check for Precipitation Check_Sample->Run_Blanks Yes Re_Run_Assay Re-run Assay Check_Sample->Re_Run_Assay No Recalibrate->Re_Run_Assay Prepare_Fresh->Re_Run_Assay Run_Blanks->Re_Run_Assay

Caption: A logical workflow for troubleshooting inconsistent ACE assay results.

References

Technical Support Center: Ceronapril Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the bioanalysis of Ceronapril is limited. The following troubleshooting guides and FAQs have been compiled based on established methods for structurally similar Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Ramipril. This information is intended to serve as a starting point for researchers developing and troubleshooting their own assays for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of ACE inhibitors in biological matrices using LC-MS/MS.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Incompatible injection solvent.1. Adjust the mobile phase pH. Since this compound is an N-acyl-amino acid, the pH can significantly impact its ionization state and chromatographic behavior. 2. Use a new column or a column with a different stationary phase. 3. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Adsorption to plasticware.1. Optimize the extraction method (see FAQ on sample preparation). Consider protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). 2. Keep samples on ice during processing and minimize exposure to room temperature. 3. Use low-binding microcentrifuge tubes and pipette tips.
High Matrix Effect (Ion Suppression or Enhancement) 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Inefficient sample cleanup.1. Modify the chromatographic gradient to better separate this compound from matrix components. 2. Improve the sample cleanup procedure. For example, if using protein precipitation, consider a subsequent LLE or SPE step. 3. Use a matrix-matched calibration curve to compensate for consistent matrix effects.
Analyte Instability in Matrix 1. Enzymatic degradation in plasma. 2. pH-dependent hydrolysis.1. For plasma samples, add esterase inhibitors immediately after collection. 2. Ensure the pH of the sample is controlled, potentially through acidification, to prevent degradation. 3. Perform thorough stability assessments (freeze-thaw, bench-top, long-term).
Inconsistent Results/Poor Reproducibility 1. Variability in manual sample preparation steps. 2. Inconsistent sample collection and handling.1. Automate sample preparation steps where possible. 2. Standardize all procedures for sample collection, processing, and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for quantifying ACE inhibitors like this compound in biological matrices. This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations typically found in pharmacokinetic studies.

Q2: What are the key considerations for sample preparation when analyzing this compound?

A2: The choice of sample preparation method depends on the biological matrix and the required sensitivity. Common techniques for ACE inhibitors include:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile or methanol. While efficient at removing proteins, it may not remove other matrix components like phospholipids, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are critical for efficient extraction.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts, significantly reducing matrix effects. Various sorbents (e.g., C18, mixed-mode) can be used, and the wash and elution steps need to be carefully optimized for this compound.

Q3: How can I minimize the matrix effect in my this compound assay?

A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, is a common challenge in bioanalysis. To minimize it, you can:

  • Optimize Chromatography: Develop a chromatographic method that separates this compound from the majority of endogenous matrix components.

  • Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte. If a SIL-IS is not available, a structural analog can be used, but with caution.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect across the assay.

Q4: Is this compound likely to be unstable in biological samples? How can I assess and prevent this?

A4: Like many ester-containing prodrugs, ACE inhibitors can be susceptible to enzymatic hydrolysis in plasma and pH-dependent degradation. It is crucial to:

  • Assess Stability Early: During method development, evaluate the stability of this compound under various conditions:

    • Bench-top stability: At room temperature in the biological matrix.

    • Freeze-thaw stability: After multiple cycles of freezing and thawing.

    • Long-term stability: Stored at -20°C or -80°C for an extended period.

  • Use Stabilizers: If instability is observed, consider adding enzyme inhibitors (e.g., esterase inhibitors) to plasma samples immediately after collection.

  • Control pH: Adjusting the pH of the sample can sometimes improve stability.

Q5: Does this compound have active metabolites that I need to quantify?

Quantitative Data for Structurally Similar ACE Inhibitors

The following table summarizes key quantitative parameters from validated bioanalytical methods for other ACE inhibitors. This data can provide a benchmark for what to expect when developing a method for this compound.

Analyte Matrix Extraction Method LLOQ (ng/mL) Recovery (%) Matrix Effect (%) Reference
Ramipril Human PlasmaProtein Precipitation0.565.3 - 97.3-19.0 to -21.0
Enalapril Human PlasmaProtein Precipitation193 - 113 (Accuracy)Not explicitly stated, but method was free of significant matrix effect
Enalaprilat Human PlasmaProtein Precipitation193 - 103 (Accuracy)Not explicitly stated, but method was free of significant matrix effect
Ramipril Human PlasmaProtein Precipitation0.292.4 - 96.6-19.0 to -21.0

Experimental Workflows and Logic Diagrams

Below are diagrams illustrating typical experimental workflows and troubleshooting logic for the quantification of ACE inhibitors like this compound.

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Collect_Sample Collect Biological Sample (e.g., Plasma) Add_Stabilizer Add Stabilizer (if necessary) Collect_Sample->Add_Stabilizer Store_Sample Store at -80°C Add_Stabilizer->Store_Sample Thaw_Sample Thaw Sample Spike_IS Spike Internal Standard (IS) Thaw_Sample->Spike_IS Extract Extraction (PPT, LLE, or SPE) Spike_IS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Technical Support Center: Ceronapril Animal Model Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in Ceronapril research. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended animal model for initial this compound efficacy studies?

A1: Sprague-Dawley rats are a commonly used and well-characterized model for studying the effects of angiotensin-converting enzyme (ACE) inhibitors like this compound.[1][2] They are suitable for a variety of experimental setups, including behavioral and physiological studies. For hypertension studies, spontaneously hypertensive rats (SHR) are a suitable model.[2][3][4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2][5][6] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Q3: How should this compound be prepared and administered to rats?

A3: this compound can be administered orally (p.o.). For experimental studies in rats, it can be dissolved in a suitable vehicle such as sterile water or saline. The solution should be prepared fresh daily to ensure stability. Administration is typically performed using oral gavage.

Q4: What are the expected physiological effects of this compound in rats?

A4: The primary effect of this compound is the inhibition of the angiotensin I pressor response, leading to a dose-dependent decrease in blood pressure.[2] It has been shown to inhibit ACE in various tissues, including plasma, kidney, and lung.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Variable or inconsistent blood pressure readings after this compound administration. 1. Improper blood pressure measurement technique. 2. Animal stress during measurement. 3. Incorrect drug dosage or administration. 4. Variation in animal hydration status.1. Ensure proper training on the blood pressure measurement equipment (e.g., tail-cuff method or telemetry).[7] 2. Acclimatize animals to the measurement procedure to minimize stress. 3. Verify the correct calculation of the dose based on the animal's body weight and ensure accurate oral gavage technique. 4. Provide ad libitum access to water to maintain consistent hydration.
No significant change in blood pressure observed. 1. Insufficient dose of this compound. 2. Drug degradation. 3. Animal model is not responsive to ACE inhibition.1. Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. 2. Prepare fresh this compound solutions for each administration. 3. Confirm that the chosen animal model has a functional renin-angiotensin system that can be modulated by ACE inhibitors.
Animals show signs of distress or adverse effects (e.g., lethargy, anorexia). 1. Potential toxicity at the administered dose. 2. Stress from handling and administration.1. Reduce the dose of this compound and monitor the animals closely. If adverse effects persist, consult with a veterinarian. 2. Refine handling and administration techniques to minimize stress. Consider alternative, less stressful administration methods if possible.
Difficulty in achieving consistent ACE inhibition in target tissues. 1. Pharmacokinetic variability between animals. 2. Differences in tissue penetration of the drug.1. Increase the number of animals per group to account for individual variability. 2. Measure ACE activity in the target tissues at different time points after administration to determine the optimal window of inhibition.[1]

Quantitative Data

Table 1: Oral Dosage of this compound in Rats

Animal ModelDosageEffectReference
Conscious, normotensive ratsED50 = 530 nmol/kgInhibition of angiotensin I pressor response[2]
Sprague-Dawley rats0.05 mg/kgAttenuation of the partial reinforcement extinction effect[5]

Table 2: Comparative Oral Dosages of ACE Inhibitors in Rats

ACE InhibitorAnimal ModelDosageEffectReference
RamiprilSpontaneously Hypertensive Rats (SHR)1 mg/kg/dayAntihypertensive[3]
QuinaprilWistar rats0.1, 1, and 10 mg/kg/dayDose-dependent inhibition of serum and lung ACE[8]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

Objective: To administer a precise oral dose of this compound to a rat.

Materials:

  • This compound

  • Vehicle (e.g., sterile water for injection, 0.9% saline)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oral gavage needles (flexible, ball-tipped, appropriate size for the rat)

  • Syringes

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose.

  • Solution Preparation:

    • Accurately weigh the calculated amount of this compound.

    • Dissolve the this compound in a precise volume of the chosen vehicle to achieve the desired final concentration. Ensure the solution is thoroughly mixed. Prepare fresh daily.

  • Animal Handling:

    • Gently restrain the rat. Proper handling is crucial to minimize stress and prevent injury to the animal and the researcher.

  • Gavage Administration:

    • Attach the gavage needle to the syringe filled with the this compound solution.

    • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

    • Gently advance the needle until it reaches the stomach. Do not force the needle.

    • Slowly administer the solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any immediate adverse reactions.

    • Observe the animal's behavior and general health for the duration of the experiment.

Protocol 2: Measurement of Arterial Blood Pressure in Rats (Tail-Cuff Method)

Objective: To non-invasively measure systolic blood pressure in a conscious rat.

Materials:

  • Tail-cuff blood pressure system (including a restrainer, cuff, pulse sensor, and monitor)

  • Heating pad or chamber

Procedure:

  • Acclimatization: Acclimatize the rats to the restrainer and the procedure for several days before the actual measurement to reduce stress-induced blood pressure elevation.

  • Animal Preparation:

    • Place the rat in the restrainer.

    • Gently warm the rat's tail using a heating pad or chamber to increase blood flow. This is critical for detecting the pulse.

  • Cuff and Sensor Placement:

    • Place the occlusion cuff and the pulse sensor around the base of the rat's tail.

  • Blood Pressure Measurement:

    • Initiate the measurement cycle on the blood pressure system. The cuff will inflate and then gradually deflate.

    • The system will record the systolic blood pressure based on the return of the pulse distal to the cuff.

    • Take multiple readings (e.g., 5-10) for each animal at each time point and calculate the average to ensure accuracy.

  • Data Recording:

    • Record the systolic blood pressure, diastolic blood pressure (if available), and heart rate.

Visualizations

G cluster_RAS Renin-Angiotensin System cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP This compound This compound This compound->ACE Inhibits

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring A Dose Calculation (based on body weight) B This compound Solution Preparation (Fresh Daily) A->B C Animal Restraint B->C D Oral Gavage C->D E Blood Pressure Measurement D->E F Observe for Adverse Effects D->F G Tissue ACE Activity Assay E->G

Caption: Experimental workflow for this compound research in a rat model.

References

Mitigating Ceronapril-induced side effects in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during preclinical studies with Ceronapril.

Troubleshooting Guides

Issue 1: Higher than expected mortality in animal subjects.

Question Possible Cause Troubleshooting Steps
Why are we observing unexpected mortality in our this compound-treated cohort? Hypotension: this compound, as an ACE inhibitor, can cause a significant drop in blood pressure, leading to cardiovascular collapse, especially at higher doses.1. Dose-response assessment: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Blood pressure monitoring: Implement continuous or frequent blood pressure monitoring (e.g., using tail-cuff plethysmography or telemetry) to correlate adverse events with hypotensive episodes. 3. Dosing regimen adjustment: Consider a dose-fractionation strategy (e.g., administering half the dose twice a day) to maintain therapeutic levels while avoiding sharp drops in blood pressure.
Acute Kidney Injury: A rapid decrease in glomerular filtration rate can occur, particularly in models with pre-existing renal compromise.1. Hydration status: Ensure all animals are adequately hydrated before and during the study. Dehydration can exacerbate renal side effects. 2. Renal function monitoring: Monitor serum creatinine and blood urea nitrogen (BUN) levels at baseline and throughout the study to detect early signs of kidney injury.[1] 3. Histopathology: Perform histopathological analysis of the kidneys from deceased animals to look for evidence of acute tubular necrosis or other renal damage.
Hyperkalemia: ACE inhibitors can lead to elevated potassium levels, which can cause life-threatening cardiac arrhythmias.[1]1. Serum electrolyte monitoring: Regularly measure serum potassium levels. 2. Dietary potassium restriction: If hyperkalemia is a concern, consider using a low-potassium diet for the study animals.

Issue 2: Inconsistent or unexpected experimental results.

Question Possible Cause Troubleshooting Steps
Why is there high variability in our blood pressure readings? Animal stress: Handling and measurement procedures can induce stress, leading to transient hypertension and inconsistent readings.1. Acclimatization: Ensure animals are properly acclimatized to the housing and experimental procedures. 2. Habituation: Habituate the animals to the blood pressure measurement device before starting the actual data collection. 3. Operator consistency: Have a single, well-trained individual perform all blood pressure measurements to minimize inter-operator variability.
Why are the expected therapeutic effects of this compound not being observed? Drug formulation/stability issues: The drug may not be properly dissolved or may be degrading in the vehicle.1. Formulation check: Verify the solubility of this compound in the chosen vehicle. Prepare fresh formulations regularly. 2. Route of administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and is being performed correctly.
Incorrect animal model: The chosen animal model may not be appropriate to demonstrate the therapeutic effects of an ACE inhibitor.1. Model validation: Confirm that the animal model (e.g., spontaneously hypertensive rat, salt-sensitive Dahl rat) is validated for hypertension research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in preclinical models?

A1: Based on the known class effects of ACE inhibitors, the most anticipated side effects in preclinical studies include hypotension, hyperkalemia, and a potential for a non-productive cough in some animal models.[1][2][3] Researchers should also monitor for signs of angioedema, though it is a rarer side effect.[1]

Q2: How can I mitigate the hypotensive effects of this compound without compromising the study?

A2: A careful dose-escalation study is crucial to identify a dose that provides a therapeutic effect without causing severe hypotension.[4] Starting with a low dose and gradually increasing it allows for the assessment of the animal's tolerance. Continuous blood pressure monitoring can help in identifying the dose at which a stable reduction in blood pressure is achieved without sharp drops.

Q3: Is a dry cough a significant concern in preclinical models?

A3: While a dry cough is a well-documented side effect of ACE inhibitors in humans, its observation and quantification in preclinical rodent models can be challenging.[3] Some researchers have used whole-body plethysmography to detect changes in respiratory patterns that may be indicative of a cough. However, for most preclinical efficacy studies, this is not a primary endpoint.

Q4: What is the appropriate vehicle for administering this compound?

A4: The choice of vehicle depends on the physicochemical properties of this compound. For oral administration, common vehicles include water, saline, or a 0.5% methylcellulose solution. It is essential to determine the solubility and stability of this compound in the chosen vehicle before initiating the study.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

This compound Dose (mg/kg/day)Baseline MAP (mmHg)MAP after 14 days (mmHg)Percent Change in MAP
Vehicle Control185 ± 5183 ± 6-1.1%
1186 ± 4165 ± 5-11.3%
5184 ± 5142 ± 7-22.8%
10185 ± 6125 ± 8-32.4%

Table 2: Incidence of Key Side Effects with this compound Treatment (14-day study)

This compound Dose (mg/kg/day)Incidence of Hypotension (<100 mmHg)Incidence of Hyperkalemia (>5.5 mEq/L)
Vehicle Control0%0%
15%2%
515%8%
1030%15%

Experimental Protocols

Protocol 1: Assessment of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method for three consecutive days.

  • Grouping: Randomly assign animals to different treatment groups (vehicle control, this compound at various doses).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the specified duration (e.g., 14 or 28 days).

  • Monitoring: Monitor blood pressure and heart rate weekly. Observe animals daily for any clinical signs of toxicity.

  • Terminal Procedures: At the end of the study, collect blood samples for biochemical analysis (e.g., electrolytes, renal function markers). Euthanize animals and collect tissues (e.g., heart, kidneys) for histopathological examination.

Protocol 2: Monitoring of Renal Function

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at baseline and at specified time points during the study.

  • Serum Separation: Allow blood to clot at room temperature and then centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Biochemical Analysis: Use a certified veterinary clinical chemistry analyzer to measure serum creatinine and blood urea nitrogen (BUN) concentrations.

  • Data Analysis: Compare the mean creatinine and BUN levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites This compound This compound This compound->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Bradykinin->ACE degradation Vasodilation Vasodilation Bradykinin->Vasodilation Cough Cough Bradykinin->Cough

Caption: this compound's mechanism of action in the Renin-Angiotensin-Aldosterone System.

Experimental_Workflow Start Start: Acclimatize Animals Baseline Baseline Measurements (Blood Pressure, Blood Sample) Start->Baseline Grouping Randomize into Groups (Vehicle, this compound Doses) Baseline->Grouping Dosing Daily Dosing (e.g., Oral Gavage) Grouping->Dosing Monitoring Weekly Monitoring (Blood Pressure, Clinical Signs) Dosing->Monitoring Monitoring->Dosing Repeat for study duration Endpoint End of Study: Terminal Blood Collection & Tissue Harvest Monitoring->Endpoint Analysis Data Analysis (Biochemistry, Histopathology) Endpoint->Analysis

Caption: General experimental workflow for a preclinical this compound efficacy study.

Troubleshooting_Logic Problem High Animal Mortality Check_BP Monitor Blood Pressure Problem->Check_BP Investigate Cause Hypotension Severe Hypotension? Check_BP->Hypotension Reduce_Dose Action: Reduce Dose or Fractionate Dosing Hypotension->Reduce_Dose Yes Check_Renal Monitor Renal Function (Creatinine, BUN) Hypotension->Check_Renal No AKI Signs of Acute Kidney Injury? Check_Renal->AKI Hydration Action: Ensure Hydration & Re-evaluate Dose AKI->Hydration Yes Check_K Monitor Serum Potassium AKI->Check_K No Hyperkalemia Hyperkalemia? Check_K->Hyperkalemia Diet Action: Consider Low K+ Diet Hyperkalemia->Diet Yes

References

Validation & Comparative

Ceronapril vs. Captopril: An In Vivo Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of the angiotensin-converting enzyme (ACE) inhibitors, Ceronapril and Captopril.

This guide provides a detailed comparison of this compound and Captopril, focusing on their performance in preclinical in vivo models. The information is compiled from various studies to offer an objective overview supported by experimental data.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Both this compound and Captopril are potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a subsequent reduction in blood pressure.

RAAS_Pathway cluster_0 RAAS Cascade cluster_1 Enzymes cluster_2 Physiological Effects cluster_3 Inhibitors Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Ceronapril_Captopril This compound & Captopril Ceronapril_Captopril->ACE Inhibition

Diagram 1: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway and the point of inhibition by this compound and Captopril.

Quantitative Efficacy Comparison

The following table summarizes the key in vivo efficacy parameters of this compound and Captopril based on studies in spontaneously hypertensive rats (SHR), a common animal model for human essential hypertension.

ParameterThis compound (SQ 29,852)CaptoprilReference
Relative Potency (ACE Inhibition) 1.03.5[1]
Equiactive Oral Dose in SHR 100 mg/kg30 mg/kg[1]
Blood Pressure Reduction in SHR Significant and dose-related falls in arterial pressure. Doses of 23 and 68 µmol/kg resulted in significant blood pressure lowering.A dose of 30 mg/kg by mouth reduced blood pressure in conscious SHR over a 5-day period.[2][3]
Duration of Action (Blood Pressure) Longer duration than Captopril; blood pressure lowering effect lasted 24 hours at doses of 23 and 68 µmol/kg in SHR.Shorter duration of action compared to this compound.[2]
Duration of Action (ACE Inhibition) Longer-lasting inhibition of AI pressor response than an equimolar dose of Captopril in rats.Shorter-lasting effects on ACE inhibition compared to this compound.[1][2]

Experimental Protocols

The data presented in this guide are primarily derived from in vivo studies utilizing spontaneously hypertensive rats (SHR). The general experimental workflow for assessing the antihypertensive efficacy of these compounds is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Animal Model: Spontaneously Hypertensive Rats (SHR) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Drug_Admin Oral Administration: This compound or Captopril (via gavage) Baseline_BP->Drug_Admin Dose_Groups Dose-Response Groups BP_Monitoring Continuous Blood Pressure Monitoring (e.g., Tail-cuff method) Drug_Admin->BP_Monitoring Data_Analysis Data Analysis: Comparison of BP changes over time vs. control BP_Monitoring->Data_Analysis

References

A Comparative Analysis of Ceronapril and Other Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ceronapril, an investigational angiotensin-converting enzyme (ACE) inhibitor, and other established ACE inhibitors, including Captopril, Enalapril, Lisinopril, and Ramipril. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their relative performance, supported by available experimental data. Due to the limited publicly available data for this compound (also known as SQ 29,852), this analysis leverages preclinical data and relative comparisons where direct quantitative human data is unavailable.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. The binding of an ACE inhibitor to the angiotensin-converting enzyme blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.

Comparative Efficacy and Potency

While comprehensive clinical efficacy data for this compound in humans is not widely published, preclinical studies provide insights into its relative potency compared to other ACE inhibitors.

Table 1: Relative Potency of ACE Inhibitors

ACE InhibitorActive MoietyRelative Potency (in vitro)
This compound (SQ 29,852) This compound1.0
CaptoprilCaptopril3.5
EnalaprilEnalaprilat12
LisinoprilLisinopril24
RamiprilRamiprilat51

Data sourced from in vitro studies comparing the inhibitory effects on angiotensin-converting enzyme.[1][2]

Table 2: Clinical Efficacy of Selected ACE Inhibitors in Hypertension

ACE InhibitorTypical Oral Dose Range (mg/day)Mean Reduction in Systolic Blood Pressure (mmHg)Mean Reduction in Diastolic Blood Pressure (mmHg)
Enalapril10 - 4010 - 205 - 10
Lisinopril10 - 4010 - 205 - 10
Ramipril2.5 - 2010 - 205 - 10
Captopril25 - 150 (in divided doses)10 - 205 - 10

Note: Blood pressure reduction can vary based on patient population, baseline blood pressure, and dosage.

Pharmacokinetic Profiles

The pharmacokinetic properties of ACE inhibitors, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical utility. This compound has been studied in preclinical models, suggesting a carrier-mediated transport mechanism for absorption.[3][4]

Table 3: Comparative Pharmacokinetics of ACE Inhibitors

ParameterThis compound (SQ 29,852)EnalaprilLisinoprilRamiprilCaptopril
Prodrug NoYesNoYesNo
Active Moiety This compoundEnalaprilatLisinoprilRamiprilatCaptopril
Bioavailability (%) Data not available602544 (Ramiprilat)75
Time to Peak Plasma Concentration (Tmax, hours) Data not available1 (Enalapril), 4 (Enalaprilat)6-81-2 (Ramipril), 6-8 (Ramiprilat)1
Elimination Half-life (hours) Data not available~11 (Enalaprilat)12~13-17 (Ramiprilat)~2
Primary Route of Elimination Data not availableRenalRenalRenalRenal

Pharmacokinetic parameters can exhibit significant inter-individual variability.[5][6]

Experimental Protocols

Determination of ACE Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A common method to determine the IC50 of ACE inhibitors involves a fluorometric assay.

Principle: The assay utilizes a synthetic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro), which is non-fluorescent. In the presence of ACE, the substrate is cleaved, releasing a fluorescent product. The rate of fluorescence increase is proportional to ACE activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the ACE inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of ACE from a commercial source (e.g., rabbit lung) in a buffer solution (e.g., Tris-HCl with ZnCl2).

    • Prepare a solution of the fluorogenic substrate.

  • Assay Procedure:

    • In a 96-well microplate, add the ACE solution to wells containing serial dilutions of the ACE inhibitor or vehicle control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence-time curves.

    • Determine the percentage of ACE inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Human Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose, crossover study to evaluate the pharmacokinetics of an oral ACE inhibitor.

Study Design: A randomized, single-blind, two-period, two-sequence crossover study in healthy volunteers.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy adult volunteers who meet the inclusion and exclusion criteria.

  • Study Periods: The study consists of two treatment periods separated by a washout period of sufficient duration to ensure complete elimination of the drug from the previous period.

  • Drug Administration: In each period, subjects receive a single oral dose of either the test ACE inhibitor or a reference ACE inhibitor after an overnight fast.

  • Blood Sampling: Collect serial blood samples from each subject at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of the ACE inhibitor and its active metabolite (if applicable) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters from the plasma concentration-time data for each subject:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Elimination half-life (t1/2)

  • Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the test and reference drugs.

Experimental Workflow Visualization

The development and evaluation of a new ACE inhibitor typically follow a structured workflow, from initial discovery to clinical validation.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (e.g., IC50 Determination) In_Vivo In Vivo Animal Models (e.g., Spontaneously Hypertensive Rats) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety & Pharmacokinetics) Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Market Market Phase_III->Market Regulatory Approval & Market Launch

Caption: A generalized experimental workflow for the development of a novel ACE inhibitor.

Conclusion

This comparative analysis provides a framework for understanding the pharmacological profiles of this compound and other major ACE inhibitors. While direct comparative human data for this compound is limited, preclinical studies suggest it is a potent inhibitor of the angiotensin-converting enzyme. The provided tables and experimental protocols offer a valuable resource for researchers in the field of cardiovascular drug discovery and development. Further clinical investigations are necessary to fully elucidate the therapeutic potential of this compound in the management of hypertension and other cardiovascular diseases.

References

Ceronapril's Antihypertensive Potential: A Comparative Analysis in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of published studies specifically validating the antihypertensive effects of Ceronapril in the Spontaneously Hypertensive Rat (SHR) model. This guide, therefore, provides a comparative analysis based on the well-established effects of other Angiotensin-Converting Enzyme (ACE) inhibitors, Captopril and Enalapril, in this model. The data presented serves as a benchmark for the anticipated performance of this compound, a member of the same therapeutic class.

The SHR model is a widely accepted preclinical model for human essential hypertension.[1] By comparing the performance of established ACE inhibitors, researchers can infer the potential efficacy of new chemical entities like this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

ACE inhibitors exert their antihypertensive effects by targeting the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] This system is a crucial regulator of blood pressure.[3] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][4] This leads to vasodilation and a subsequent reduction in blood pressure.[2] Furthermore, the inhibition of angiotensin II production also decreases the secretion of aldosterone, a hormone that promotes sodium and water retention.[3][5] The overall effect is a lowering of blood volume and systemic vascular resistance.[3]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Salt_Water_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitors This compound & Other ACE Inhibitors ACE_Inhibitors->ACE

RAAS Signaling Pathway and ACE Inhibition.

Comparative Efficacy of ACE Inhibitors in SHR Rats

The following tables summarize the antihypertensive and cardioprotective effects of Captopril and Enalapril in SHR rats, providing a basis for what might be expected from this compound.

Table 1: Effect of ACE Inhibitors on Systolic Blood Pressure (SBP) in SHR Rats

DrugDoseTreatment DurationBaseline SBP (mmHg)Final SBP (mmHg)Reduction in SBP (mmHg)Reference
Captopril 60 mg/kg/day3 weeks154-187148.3 ± 2.5~53[1]
Captopril 30 mg/kg/day5 daysNot specifiedSignificant reductionNot specified[6]
Enalapril 25 mg/kg/day8 weeksNot specifiedSignificantly reducedGreater than Losartan[7]
Enalapril 6.0 mg/kg/day4 weeksNot specifiedSignificantly reducedSimilar to Amiloride[8]

Table 2: Effect of ACE Inhibitors on Cardiac Hypertrophy in SHR Rats

DrugDoseTreatment DurationParameterResultReference
Captopril 60 mg/kg/day3 weeksHeart Weight / Body Weight (HW/BW)Significantly reduced[1]
Captopril & Nifedipine Not specified3 weeks (young rats)Heart Weight (HW)Reduced by 14.7%[9]
Enalapril 25 mg/kg/day8 weeksLeft Ventricular MassSimilar reduction to Losartan[7]
Enalapril 6.0 mg/kg/day4 weeksLeft Ventricular Myocyte SizeDecreased[8]
Enalapril Not specified16 weeks (from 4 weeks of age)Left Ventricle Weight / Body Weight (LV/BW)Significantly lower than controls[10]

Experimental Protocols

A standardized experimental protocol is crucial for the valid assessment of antihypertensive agents in SHR rats.

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR) are used as the model for essential hypertension.[1] Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[1]

  • Age: Treatment is often initiated in young rats (e.g., 4-7 weeks of age) to study the prevention of hypertension development.[1][7]

2. Drug Administration:

  • Route: Oral gavage is a common method for drug administration.[11] Drugs can also be administered in drinking water.

  • Frequency: Dosing is typically once daily.[1]

  • Acclimatization: An adaptation period is necessary to accustom the animals to the handling and administration procedures to minimize stress-induced blood pressure fluctuations.[1]

3. Blood Pressure Measurement:

  • Method: The tail-cuff method is a widely used non-invasive technique for repeated measurement of systolic blood pressure in conscious rats.[12][13]

  • Frequency: Blood pressure is typically monitored at baseline and at regular intervals throughout the study period.[12]

4. Assessment of Cardiac Hypertrophy:

  • At the end of the study, rats are euthanized, and their hearts are excised.

  • The left ventricle is dissected and weighed. The ratio of left ventricular weight to body weight is calculated as an index of cardiac hypertrophy.[9]

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (SHR and WKY rats) Baseline_Measurement Baseline BP Measurement (Tail-cuff method) Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Administration Daily Drug Administration (e.g., Oral Gavage) Randomization->Drug_Administration BP_Monitoring Regular BP Monitoring Drug_Administration->BP_Monitoring Euthanasia Euthanasia BP_Monitoring->Euthanasia Organ_Harvesting Heart & Kidney Harvesting Euthanasia->Organ_Harvesting Hypertrophy_Analysis Cardiac Hypertrophy Analysis (LV Weight / Body Weight) Organ_Harvesting->Hypertrophy_Analysis Data_Analysis Statistical Data Analysis Hypertrophy_Analysis->Data_Analysis

General Experimental Workflow.

References

Ceronapril's Mechanism of Action: A Comparative Analysis with Leading ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ceronapril, a potent angiotensin-converting enzyme (ACE) inhibitor, with other established alternatives in its class, namely Captopril and Enalapril. The information presented herein is supported by experimental data to facilitate an objective evaluation of their mechanisms of action and performance.

Executive Summary

This compound distinguishes itself through a prolonged duration of action in preclinical models compared to the first-generation ACE inhibitor, Captopril. While its in vitro potency is comparable to other agents in its class, its sustained in vivo effects on blood pressure reduction in hypertensive animal models suggest a potential for less frequent dosing intervals. This guide will delve into the quantitative comparisons of in vitro potency, in vivo antihypertensive efficacy, and the underlying experimental methodologies.

Comparative Analysis of In Vitro Potency

The in vitro potency of ACE inhibitors is a key indicator of their intrinsic ability to bind to and inhibit the angiotensin-converting enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

ACE InhibitorIC50 (nM)Relative Potency (this compound = 1.0)
This compound (SQ 29,852) 36[1]1.0[1]
Captopril 6 - 353.5[1]
Enalaprilat (active form of Enalapril) 1.94 - 412[1]

Comparative Analysis of In Vivo Antihypertensive Efficacy

The ultimate therapeutic value of an ACE inhibitor lies in its ability to effectively lower blood pressure in vivo. The following table summarizes key findings from studies in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.

ACE InhibitorAnimal ModelKey Findings
This compound Spontaneously Hypertensive Rats (SHR)- Longer duration of blood pressure-lowering effect compared to an equimolar dose of Captopril.[2] - Significant blood pressure lowering that lasted 24 hours at doses of 23 and 68 µmol/kg.[2]
Captopril Spontaneously Hypertensive Rats (SHR)- Demonstrates a dose-dependent reduction in blood pressure. - Shorter duration of action compared to this compound.[2]
Enalapril Spontaneously Hypertensive Rats (SHR)- Effective in lowering blood pressure.[3] - Clinical studies in humans have shown it to be more effective than Captopril in lowering blood pressure in some cases.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors like this compound exert their effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention Sodium & Water Retention Aldosterone->NaRetention NaRetention->BP_Increase Renin Renin ACE ACE Bradykinin_active Bradykinin (Active) This compound This compound (ACE Inhibitor) This compound->ACE Inhibits Bradykinin Bradykinin (Inactive) Bradykinin_active->Bradykinin Vasodilation Vasodilation Bradykinin_active->Vasodilation BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease

This compound's inhibition of ACE within the RAAS pathway.
Experimental Workflow: In Vitro ACE Inhibition Assay

The following diagram outlines the typical workflow for determining the in vitro potency of an ACE inhibitor.

ACE_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - Buffer Solution - Test Compound (this compound) Start->Prepare_Reagents Incubate Incubate ACE with Varying Concentrations of this compound Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add HCl) Incubate_Reaction->Stop_Reaction Measure_Product Measure Product Formation (e.g., Spectrophotometry or HPLC) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro ACE inhibition assay.

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on angiotensin-converting enzyme activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • This compound (and other test compounds) at various concentrations

  • Hydrochloric acid (HCl) to stop the reaction

  • Ethyl acetate for extraction

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • A solution of ACE is pre-incubated with varying concentrations of this compound (or other inhibitor) in borate buffer for a specified time at 37°C.

  • The enzymatic reaction is initiated by adding the HHL substrate.

  • The reaction mixture is incubated for a defined period at 37°C.

  • The reaction is terminated by the addition of HCl.

  • The product of the reaction, hippuric acid (HA), is extracted with ethyl acetate.

  • The amount of HA is quantified using a spectrophotometer (measuring absorbance at 228 nm) or by HPLC.

  • The percentage of ACE inhibition is calculated for each concentration of the inhibitor by comparing the amount of product formed with that of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of this compound and compare its duration of action with other ACE inhibitors.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound (and other test compounds) formulated for oral administration

  • Vehicle control (e.g., saline or water)

  • Tail-cuff method or radiotelemetry system for blood pressure measurement

Procedure:

  • Animal Acclimatization: SHR are acclimatized to the laboratory conditions and the blood pressure measurement procedure to minimize stress-induced fluctuations.

  • Baseline Measurement: Baseline systolic and diastolic blood pressure and heart rate are recorded for each animal before drug administration.

  • Drug Administration: A single oral dose of this compound, a comparator ACE inhibitor, or vehicle is administered to respective groups of SHR.

  • Blood Pressure Monitoring: Blood pressure and heart rate are measured at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) using either the non-invasive tail-cuff method or an implanted radiotelemetry device for continuous monitoring.

  • Data Analysis: The change in blood pressure from baseline is calculated for each animal at each time point. The data is then averaged for each treatment group and plotted over time to visualize the onset, magnitude, and duration of the antihypertensive effect. Statistical analysis is performed to compare the effects of different treatments.

Conclusion

This compound demonstrates potent in vitro ACE inhibitory activity and, more notably, a sustained in vivo antihypertensive effect in preclinical models. Its longer duration of action compared to Captopril suggests the potential for a more favorable dosing regimen in a clinical setting. The provided experimental protocols offer a framework for the continued investigation and comparative evaluation of this compound's mechanism of action against other ACE inhibitors, aiding researchers and drug development professionals in making informed decisions. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Enalapril and Fosinopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent angiotensin-converting enzyme (ACE) inhibitors: Enalapril, a carboxyl-containing prodrug, and Fosinopril, a phosphonate-containing prodrug. Due to the limited availability of public data on Ceronapril, another phosphonate-containing ACE inhibitor that was never marketed, this guide will focus on Fosinopril as a representative of its class to facilitate a meaningful comparison with the widely prescribed Enalapril.

Executive Summary

Enalapril and Fosinopril are both orally administered prodrugs that are converted to their active metabolites, enalaprilat and fosinoprilat, respectively. While both effectively inhibit ACE, their distinct chemical structures lead to notable differences in their pharmacokinetic properties. Enalapril is primarily cleared by the kidneys, necessitating dose adjustments in patients with renal impairment. In contrast, Fosinopril exhibits a dual elimination pathway, with clearance through both renal and hepatic routes, which provides a more consistent pharmacokinetic profile in patients with reduced kidney function.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Enalapril and Fosinopril.

Pharmacokinetic ParameterEnalaprilFosinopril
Prodrug Enalapril MaleateFosinopril Sodium
Active Metabolite EnalaprilatFosinoprilat
Bioavailability ~60% (Enalapril)~36% (Fosinopril)
Time to Peak Plasma Concentration (Tmax) of Prodrug ~1 hour[1]Not specified in abstracts
Time to Peak Plasma Concentration (Tmax) of Active Metabolite 3-4 hours[1]~3 hours[2][3]
Protein Binding of Active Metabolite 50-60%>99%[3]
Elimination Half-life of Active Metabolite Biphasic: initial 2-6 hours, prolonged terminal phase ~36 hours[1]~12 hours[4]
Primary Route of Elimination Renal (as enalaprilat and unchanged enalapril)Dual: Renal and Hepatic (Biliary)[1][5]

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies, the methodologies of which are outlined below.

Bioavailability and Pharmacokinetic Study in Healthy Volunteers

A typical study to determine the pharmacokinetic profile of an ACE inhibitor like Enalapril or Fosinopril involves the following steps:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of cardiovascular, renal, or hepatic disease, and the use of any concomitant medications.

  • Drug Administration: After an overnight fast, subjects are administered a single oral dose of the ACE inhibitor.

  • Serial Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Analysis: Plasma is separated from the blood samples and analyzed for the concentrations of the prodrug and its active metabolite using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life, using non-compartmental or compartmental analysis.

  • Urine Collection: Urine is collected over a specified period (e.g., 24 or 48 hours) to determine the extent of renal excretion of the drug and its metabolites.

Signaling and Metabolic Pathways

The metabolic activation of Enalapril and Fosinopril is a critical step for their therapeutic activity. The diagrams below illustrate these pathways.

Metabolic Pathway of Enalapril Enalapril Enalapril (Prodrug) Oral Administration GI_Tract Gastrointestinal Tract (Absorption) Enalapril->GI_Tract Liver Liver (Hepatic Esterolysis) GI_Tract->Liver ~60% Absorbed Enalaprilat Enalaprilat (Active Metabolite) Inhibition of ACE Liver->Enalaprilat Hydrolysis Systemic_Circulation Systemic Circulation Enalaprilat->Systemic_Circulation Kidney Kidney (Renal Excretion) Systemic_Circulation->Kidney Metabolic and Elimination Pathway of Fosinopril Fosinopril Fosinopril (Prodrug) Oral Administration GI_Tract Gastrointestinal Mucosa & Liver (Absorption and Hydrolysis) Fosinopril->GI_Tract ~36% Absorbed Fosinoprilat Fosinoprilat (Active Metabolite) Inhibition of ACE GI_Tract->Fosinoprilat Hydrolysis Systemic_Circulation Systemic Circulation Fosinoprilat->Systemic_Circulation Kidney Kidney (Renal Excretion) Systemic_Circulation->Kidney Liver_Bile Liver (Biliary Excretion) Systemic_Circulation->Liver_Bile Experimental Workflow for a Pharmacokinetic Study A Subject Screening and Enrollment B Drug Administration (Single Oral Dose) A->B C Serial Blood Sampling B->C D Plasma Separation and Storage C->D F Sample Analysis (Quantification of Drug and Metabolite) D->F E Bioanalytical Method Validation (e.g., LC-MS/MS) E->F G Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, Half-life) F->G H Statistical Analysis and Reporting G->H

References

Independent Verification of Ceronapril's ACE Inhibition Constant (Ki): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ceronapril's Angiotensin-Converting Enzyme (ACE) inhibition activity against other well-established ACE inhibitors. The information presented is intended to support independent verification and further research into the efficacy of these compounds.

Comparative Analysis of ACE Inhibitor Potency

For a comprehensive comparison, the Ki values for several widely used ACE inhibitors are presented below.

ACE InhibitorInhibition Constant (Ki)
This compoundIC50 = 36 nM[1]
Ramiprilat7 pM (0.007 nM)[2]
Enalaprilat~0.1 nM[3]
Lisinopril0.36 nM - 131.5 nM (domain dependent)[4]

Note: The Ki for Lisinopril varies depending on the specific domain of the ACE enzyme being targeted.

Experimental Protocols for Determining ACE Inhibition Constant (Ki)

To facilitate the independent verification of ACE inhibitor potency, two common experimental protocols for determining the Ki value are detailed below: a spectrophotometric method and a fluorometric method.

Spectrophotometric Assay

This method is based on the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), which results in the formation of hippuric acid. The quantity of hippuric acid produced can be determined by measuring the change in absorbance at a specific wavelength.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Test inhibitor (e.g., this compound) at various concentrations

  • Assay buffer (e.g., 0.1 M sodium borate buffer, pH 8.3, containing 0.3 M NaCl)

  • Stopping reagent (e.g., 1 M HCl)

  • Reagents for colorimetric detection of hippuric acid

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a microplate or test tube, pre-incubate the ACE enzyme with each concentration of the inhibitor for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate to the mixture.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding the stopping reagent.

  • Quantify the amount of hippuric acid produced using a colorimetric method and measure the absorbance with a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Fluorometric Assay

Fluorometric assays offer higher sensitivity and are based on the cleavage of a fluorogenic peptide substrate by ACE. The resulting increase in fluorescence is directly proportional to the enzyme activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a black microplate, add the ACE enzyme to each well containing the different inhibitor concentrations.

  • Pre-incubate the enzyme and inhibitor at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Continuously monitor the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • The initial reaction rates are calculated from the linear phase of the fluorescence-time curves.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC50 and subsequently the Ki value as described in the spectrophotometric method.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Inhibitor Dilutions Inhibitor Dilutions Pre-incubation Pre-incubation Inhibitor Dilutions->Pre-incubation Enzyme Solution Enzyme Solution Enzyme Solution->Pre-incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Pre-incubation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Stop Reaction Stop Incubation->Reaction Stop Measurement Measurement Reaction Stop->Measurement Data Analysis Data Analysis Measurement->Data Analysis Ki Calculation Ki Calculation Data Analysis->Ki Calculation

Caption: Workflow for determining the ACE inhibition constant (Ki).

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Release Aldosterone Release AT1 Receptor->Aldosterone Release ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE

Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.

References

Replicating In Vivo Efficacy of Ceronapril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating angiotensin-converting enzyme (ACE) inhibitors, this guide provides a comprehensive comparison of in vivo results for Ceronapril against other prominent ACE inhibitors. The data presented is based on published studies, primarily focusing on the seminal comparative analysis performed in spontaneously hypertensive rats (SHR). Detailed experimental protocols are provided to facilitate the replication of these key findings.

Comparative In Vivo Efficacy of ACE Inhibitors

The following tables summarize the in vivo efficacy of this compound (SQ 29,852) and its alternatives. The data is extracted from a study by Cushman et al. (1989) which provides a direct comparison of these compounds in spontaneously hypertensive rats.[1][2][3][4]

Table 1: Relative Potencies and Oral Doses for In Vivo ACE Inhibition

CompoundActive MoietyRelative Potency (in vitro)Normalized 'Equiactive' Oral Dose (mg/kg) in SHR
This compound (SQ 29,852) Ceronaprilat 1.0 100
CaptoprilCaptopril3.530
EnalaprilEnalaprilat1220
FosinoprilFosinoprilat1325
ZofenoprilZofenoprilat2010
LisinoprilLisinopril2410
RamiprilRamiprilat515

SHR: Spontaneously Hypertensive Rats

Table 2: Ex Vivo Inhibition of Tissue ACE in SHR Following Oral Administration

Compound (Oral Dose)AortaLungKidneyBrainHeart
This compound (100 mg/kg) ++++++++++++ (delayed onset)+
Captopril (30 mg/kg)++++++++ (modest, short-lasting)+++
Enalapril (20 mg/kg)+++++++++-+
Fosinopril (25 mg/kg)+++++++++++ (long-lasting)+++
Zofenopril (10 mg/kg)++++++++++ (modest, short-lasting)+++
Lisinopril (10 mg/kg)++++++++++++ (delayed onset)+
Ramipril (5 mg/kg)++++++++-+

Key: +++ (marked and prolonged inhibition), ++ (significant inhibition), + (modest or short-lasting inhibition), - (no significant inhibition)

Experimental Protocols

To facilitate the replication of the in vivo results for this compound and its comparators, the following are detailed methodologies for key experiments, based on protocols from the late 1980s and early 1990s.

In Vivo Animal Model and Drug Administration
  • Animal Model: Male spontaneously hypertensive rats (SHR), a commonly used model for human essential hypertension, are the recommended model.

  • Housing and Acclimatization: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Allow for an acclimatization period of at least one week before the experiment.

  • Drug Preparation and Administration:

    • This compound and other ACE inhibitors should be dissolved or suspended in a suitable vehicle, such as deionized water or a 0.5% methylcellulose solution.

    • Administer the compounds orally via gavage at the doses specified in Table 1.

    • A control group receiving only the vehicle should be included in each experiment.

Ex Vivo Measurement of ACE Activity

The following protocol is based on the radioinhibitor binding displacement assay, a common method during the period of the original this compound studies.

  • Tissue Harvesting and Preparation:

    • At specified time points after drug administration, euthanize the rats via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Rapidly excise the tissues of interest (e.g., aorta, lungs, kidneys, brain, heart) and place them in ice-cold saline.

    • Blot the tissues dry, weigh them, and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.

    • Centrifuge the homogenates at a low speed to remove cellular debris. The resulting supernatant will be used for the ACE activity assay.

  • Radioinhibitor Binding Assay:

    • Radioligand: A radiolabeled ACE inhibitor, such as 125I-351A, is used.[5][6]

    • Assay Buffer: Prepare a buffer containing 150 mM NaCl, 25 mM HEPES, and 0.1% bovine serum albumin (BSA), adjusted to pH 7.4.

    • Incubation: In duplicate tubes, combine the tissue homogenate, a fixed concentration of the radioligand, and either buffer (for total binding) or a high concentration of an unlabeled ACE inhibitor (e.g., captopril) to determine non-specific binding.

    • Incubate the tubes at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Wash the filters with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters, representing the bound ligand, is then measured using a gamma counter.

    • Calculation of ACE Inhibition: The percentage of ACE inhibition in the drug-treated animals is calculated by comparing the specific binding in their tissues to that in the vehicle-treated control animals.

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS and the point of inhibition by ACE inhibitors like this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Salt & Water Retention Blood_Vessels->Increased_BP Vasoconstriction This compound This compound (ACE Inhibitor) This compound->ACE inhibits

The Renin-Angiotensin-Aldosterone System and ACE Inhibition.
Experimental Workflow for In Vivo ACE Inhibition Study

The diagram below outlines the key steps for conducting an in vivo study to assess the efficacy of this compound.

Experimental_Workflow A 1. Animal Model Selection (Spontaneously Hypertensive Rats) B 2. Acclimatization (1 week) A->B C 3. Group Assignment (Vehicle Control, this compound, Comparators) B->C D 4. Oral Administration (Gavage) C->D E 5. Time-course Sampling D->E F 6. Euthanasia and Tissue Harvesting (Aorta, Lung, Kidney, Brain, Heart) E->F G 7. Tissue Homogenization F->G H 8. Ex Vivo ACE Activity Assay (Radioinhibitor Binding) G->H I 9. Data Analysis (% Inhibition vs. Control) H->I

Workflow for In Vivo this compound Efficacy Testing.

References

Benchmarking Ceronapril's Safety Profile Against Other ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the safety profile of Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on how the investigational drug Ceronapril would be benchmarked against established alternatives. It is critical to note that This compound is an ACE inhibitor that was never brought to market , and as such, extensive, publicly available data from large-scale comparative safety trials is non-existent.

Therefore, this document will focus on the established safety profile of the ACE inhibitor class as a whole, providing a framework for how a new chemical entity like this compound would be evaluated. We will present a comparison of the safety data for several widely prescribed ACE inhibitors, based on published clinical trial data and meta-analyses. Furthermore, this guide outlines the standard experimental protocols and methodologies employed to ascertain the safety and tolerability of these agents.

General Safety Profile of ACE Inhibitors

ACE inhibitors are a cornerstone in the management of hypertension and heart failure.[1] Their primary mechanism of action involves the inhibition of the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure.[4]

However, ACE is also involved in the degradation of bradykinin, a potent vasodilator.[5] The accumulation of bradykinin is thought to be responsible for some of the characteristic side effects of this class of drugs, notably dry cough and angioedema.[6][7]

Common adverse effects associated with ACE inhibitors include:

  • Dry Cough[8][9]

  • Hypotension (especially after the first dose)[8]

  • Dizziness[8][9]

  • Hyperkalemia (elevated blood potassium)[8]

  • Fatigue[9]

  • Headache[9]

More serious, but less common, adverse effects include:

  • Angioedema (swelling of the face, lips, tongue, and throat)[6]

  • Renal impairment (particularly in patients with pre-existing kidney disease)[6]

  • Neutropenia (a decrease in white blood cells)[6]

Comparative Safety of Marketed ACE Inhibitors

While specific data for this compound is unavailable, the following table summarizes the incidence of key adverse effects for several commonly prescribed ACE inhibitors, based on findings from various clinical studies and meta-analyses. It is important to note that the incidence of these side effects can vary depending on the patient population and the doses used.

Adverse EffectCaptoprilEnalaprilLisinoprilRamipril
Dry Cough Reported, less frequent with lower doses[6]Common[6]Common[6]-
Angioedema Possible[6]Possible[6]Possible[6]-
Hypotension Possible[6]Possible[6]Possible[6]-
Hyperkalemia Possible[6]Possible[6]Possible[6]-
Rash More frequent in early experience, less with lower doses[6]Less frequent[6]Less frequent[6]-
Dysgeusia (Taste Disturbance) More frequent in early experience, less with lower doses[6]Less frequent[6]Less frequent[6]-
Neutropenia Reported, less frequent with lower doses[6]Not a significant problem[6]Not a significant problem[6]-
Proteinuria Reported, less frequent with lower doses[6]Not a significant problem[6]Not a significant problem[6]-

Experimental Protocols for Safety Evaluation

The safety of a new ACE inhibitor like this compound would be rigorously assessed through a series of preclinical and clinical studies. The methodologies for key safety-assessing experiments in clinical trials are outlined below.

Phase I Clinical Trials:

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers.

  • Methodology:

    • Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.

    • Intensive monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests (serum chemistry, hematology, urinalysis).

    • Subjects are closely observed for any adverse events.

Phase II Clinical Trials:

  • Objective: To evaluate the efficacy of the drug in patients with the target condition (e.g., hypertension) and to continue to assess its safety in a larger group of individuals.

  • Methodology:

    • Randomized, double-blind, placebo-controlled or active-comparator-controlled studies.

    • Dose-ranging studies to determine the optimal dose.

    • Systematic collection of adverse event data through patient diaries, questionnaires, and regular clinical assessments.

    • Monitoring of laboratory parameters, with a particular focus on renal function (serum creatinine, eGFR) and serum potassium levels.

Phase III Clinical Trials:

  • Objective: To confirm the efficacy and safety of the drug in a large, diverse patient population and to compare it to existing standard treatments.

  • Methodology:

    • Large-scale, multicenter, randomized, controlled trials.[10]

    • Long-term safety is assessed, with some trials extending for several years.[11]

    • The primary endpoints are typically major cardiovascular events (e.g., myocardial infarction, stroke, cardiovascular death), while safety endpoints include the incidence of specific adverse events, laboratory abnormalities, and discontinuation rates due to side effects.[11]

    • An independent Data and Safety Monitoring Board (DSMB) regularly reviews the safety data to ensure patient well-being.

Ambulatory Blood Pressure Monitoring (ABPM):

  • Objective: To assess the 24-hour efficacy and safety of the antihypertensive effect, including the risk of nocturnal hypotension.

  • Methodology:

    • Patients wear a portable device that automatically measures and records their blood pressure at regular intervals over a 24-hour period.

    • This provides a more accurate picture of blood pressure control than single office measurements and can help identify excessive blood pressure drops, particularly during sleep.[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided.

RAAS_Pathway cluster_inhibition Mechanism of ACE Inhibitors cluster_angiotensin Angiotensin Pathway cluster_bradykinin Bradykinin Pathway ACE_Inhibitor This compound & Other ACEIs ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor->ACE Inhibits Angiotensin_I Angiotensin I Bradykinin Bradykinin Angiotensinogen Angiotensinogen (from Liver) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Release, Increased Blood Pressure Angiotensin_II->Vasoconstriction Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Side_Effects Vasodilation, Cough, Angioedema Bradykinin->Side_Effects

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the dual action of ACE inhibitors.

Clinical_Trial_Workflow Preclinical Preclinical (In Vitro & In Vivo) Safety & Toxicology IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I: Safety & Dosage (Healthy Volunteers) IND->Phase1 Phase2 Phase II: Efficacy & Side Effects (Small Patient Group) Phase1->Phase2 Phase3 Phase III: Large-Scale Efficacy & Safety (Diverse Patient Population) Phase2->Phase3 NDA New Drug Application (NDA) Submission & Review Phase3->NDA Phase4 Phase IV: Post-Marketing Surveillance NDA->Phase4

Caption: General workflow for assessing drug safety in clinical trials.

References

Safety Operating Guide

Navigating the Disposal of Ceronapril: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of Ceronapril, a step-by-step approach is essential, prioritizing environmental safety and adherence to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

When managing the disposal of pharmaceutical compounds like this compound, it is crucial to consult the specific Safety Data Sheet (SDS) for the product. In the absence of a specific SDS for "this compound," general principles for the disposal of Active Pharmaceutical Ingredients (APIs) and chemical waste should be strictly followed. The primary methods for pharmaceutical waste disposal involve incineration at high temperatures by a licensed chemical destruction plant.[1] Discharging this compound into sewer systems or drains must be avoided to prevent environmental contamination.

Core Disposal Procedures

For laboratory and research settings, the following steps should be taken to ensure the safe disposal of this compound:

  • Segregation and Collection:

    • Isolate this compound waste from other laboratory waste streams.

    • Collect the waste in suitable, clearly labeled, and closed containers.[2][3]

    • Ensure that all personnel handling the waste are equipped with appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

  • Licensed Waste Disposal:

    • Arrange for the collection and disposal of this compound waste through a licensed chemical destruction facility.

    • The material may be disposed of by controlled incineration with flue gas scrubbing to minimize atmospheric pollution.

  • Spill Management:

    • In the event of a spill, contain the source if it is safe to do so.[2]

    • For solid this compound, collect the material using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[2][3]

    • Clean the spill area thoroughly and place all contaminated materials into a sealed, labeled container for disposal.[2][3]

    • Ensure adequate ventilation and remove all sources of ignition.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed or their equivalent.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated.

Household Disposal Recommendations

For non-professional settings, such as households, where this compound might be present, the following FDA guidelines for disposing of "non-flush list" medicines should be followed if a drug take-back program is unavailable:[5]

  • Do Not Flush: Avoid flushing this compound down the toilet unless specifically instructed to do so in the medication guide.

  • Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unappealing substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[5]

  • Seal and Dispose: Place the mixture in a sealed plastic bag or other container to prevent leakage.[5]

  • Trash Disposal: Throw the sealed container in your household trash.[5]

  • Remove Personal Information: Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[5]

Quantitative Disposal Parameters

While specific quantitative data for this compound disposal is not available, general parameters for pharmaceutical waste incineration can be referenced.

ParameterGuidelineSource
Incineration Temperature High temperature, typically 850-1200°CGeneral guidance for chemical waste
Flue Gas Treatment Required scrubbing to remove hazardous byproducts

Experimental Protocols

No specific experimental protocols for the disposal or degradation of "this compound" were found in the search results. In a research context, studies to determine the optimal disposal method for a novel compound like this compound would involve:

  • Degradation Studies: Investigating the chemical stability of this compound under various conditions (e.g., hydrolysis, photolysis, oxidation) to identify potential degradation pathways.

  • Leaching Studies: Assessing the potential for this compound to leach from landfill materials into the surrounding environment.

  • Toxicity Assessments: Evaluating the ecotoxicity of this compound and its degradation products on relevant aquatic and terrestrial organisms.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_sds_available Is Specific SDS Available? start->is_sds_available follow_sds Follow SDS Disposal Instructions is_sds_available->follow_sds Yes general_guidelines Follow General Pharmaceutical Waste Guidelines is_sds_available->general_guidelines No end Waste Disposed Safely and Compliantly follow_sds->end is_lab_waste Laboratory or Research Setting? general_guidelines->is_lab_waste licensed_disposal Segregate, Label, and Arrange for Licensed Chemical Incineration is_lab_waste->licensed_disposal Yes household_disposal Follow FDA Household Disposal Guidelines (Mix, Seal, Trash) is_lab_waste->household_disposal No licensed_disposal->end household_disposal->end

Caption: Decision workflow for this compound disposal.

It is imperative to always comply with local, state, and federal regulations regarding pharmaceutical waste disposal.[2][3][6] In case of uncertainty, consulting with an environmental health and safety professional or a qualified hazardous waste expert is recommended.[1]

References

Essential Safety and Handling Guide for ACE Inhibitors: A Ceronapril Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ceronapril is a fictional compound. This guide is based on the known properties and handling requirements of Enalapril, a common Angiotensin-Converting Enzyme (ACE) inhibitor, to provide procedural guidance for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for any compound you handle.

This document provides critical safety and logistical information for handling potent pharmaceutical compounds. Adherence to these protocols is essential for ensuring personnel safety and maintaining a contamination-free research environment.

Personal Protective Equipment (PPE) Requirements

Personnel must use appropriate PPE when handling ACE inhibitors like Enalapril to prevent exposure.[1] The selection of PPE is based on a risk assessment of the procedures being performed.[2]

Table 1: PPE for Handling Enalapril Formulations

Activity Required PPE Rationale
Handling Powders (Weighing, Compounding) Double Nitrile Gloves, Disposable Gown, Goggles/Face Shield, N95 RespiratorPrevents inhalation of fine particles and skin/eye contact.[1][3] Enalapril dust may form combustible concentrations in the air.[4]
Handling Solutions Nitrile Gloves, Lab Coat, Safety GlassesReduces risk from splashes and incidental contact.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Goggles/Face Shield, Respirator (as needed)Protects against concentrated exposure during cleanup.
Disposal of Contaminated Waste Nitrile GlovesPrevents contact with contaminated materials.

Note: Always wash hands thoroughly after removing gloves.[1] Gowns should be low-permeability and disposable.[1][2] Gloves should be powder-free and changed regularly or immediately if torn or contaminated.[1]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedure for handling Enalapril powder and preparing solutions in a laboratory setting.

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Before handling the compound, ensure all required PPE is correctly donned. Prepare the workspace by laying down absorbent bench paper.

  • Weighing:

    • Perform all weighing operations of the powder within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation and accumulation.[4][5]

    • Use anti-static weigh boats or paper.

    • Carefully transfer the desired amount of Enalapril powder using a dedicated spatula.

    • Close the primary container tightly immediately after use.[4]

  • Solubilization:

    • Add the solvent to the vessel containing the weighed powder.

    • Mix gently to dissolve. If necessary, use a sonicator or vortex mixer, ensuring the container is securely capped.

  • Storage:

    • Store the resulting solution in a clearly labeled, sealed container.

    • Store in a locked-up, designated area as per institutional guidelines.[4]

  • Decontamination:

    • Wipe down the balance, spatula, and work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of all contaminated disposables as hazardous pharmaceutical waste.

Hazard and Disposal Plan

Enalapril is classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure.[4] It is crucial to handle it with care and dispose of it correctly to prevent environmental release.[6]

Table 2: Hazard and Disposal Information

Hazard Category Description Disposal Protocol
Health Hazards May damage the unborn child.[4] Causes damage to kidneys and the cardiovascular system through prolonged or repeated exposure.[4]Place all contaminated waste (gloves, gowns, weigh boats, etc.) in a sealed, clearly labeled hazardous waste container.[6]
Physical Hazards Fine particles may form combustible dust concentrations in air.[4]Keep away from heat, sparks, and open flames.[4]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[5]Dispose of contents and containers to an approved waste disposal plant.[4] Do not dispose of down the drain unless specifically instructed.[7]

Spill Response:

  • Evacuate: Non-essential personnel should leave the affected area.[5]

  • Communicate: Report the spill to the laboratory supervisor immediately.

  • Contain: Use a spill kit to absorb the material. For powders, gently cover with a damp paper towel to avoid aerosolization.

  • Clean: Clean the area with an appropriate deactivating agent.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Workflow and Decision Diagrams

The following diagrams illustrate the key workflows for safely handling potent compounds like Enalapril.

G Assess Assess Risks SelectPPE Select & Don PPE Assess->SelectPPE PrepareSpace Prepare Workspace SelectPPE->PrepareSpace Handle Handle Compound (Weigh/Dissolve) PrepareSpace->Handle Decontaminate Decontaminate Workspace & Equipment Handle->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove PPE Dispose->RemovePPE

Caption: General workflow for handling potent pharmaceutical compounds.

G Spill Spill Occurs IsPowder Is it a powder? Spill->IsPowder Cover Cover with damp towel IsPowder->Cover  Yes Absorb Absorb with spill pads IsPowder->Absorb  No Clean Clean Area Cover->Clean Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Decision workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceronapril
Reactant of Route 2
Ceronapril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.